An In-depth Technical Guide to Dimethoxypyridine Carbaldehydes for the Research Scientist
A note from the Senior Application Scientist: In the landscape of chemical research and drug development, it is not uncommon to encounter compounds that, despite their potential significance, lack extensive documentation...
Author: BenchChem Technical Support Team. Date: February 2026
A note from the Senior Application Scientist: In the landscape of chemical research and drug development, it is not uncommon to encounter compounds that, despite their potential significance, lack extensive documentation. This guide addresses such a case: 3,6-Dimethoxypyridine-2-carbaldehyde . Our comprehensive search of prominent chemical databases and the scientific literature has revealed a notable absence of readily available physical and spectral data for this specific isomer.
This guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current lack of available data for 3,6-Dimethoxypyridine-2-carbaldehyde. Secondly, and more importantly, it provides a detailed technical overview of its closely related and commercially available isomers: 2,6-Dimethoxypyridine-3-carbaldehyde and 6-Methoxypyridine-2-carbaldehyde . By presenting the known properties and synthetic considerations of these analogous structures, we aim to equip researchers with a valuable comparative framework and predictive insights that can inform their work with less-characterized pyridine derivatives.
The Landscape of Methoxy-Substituted Pyridine Carbaldehydes
Methoxy-substituted pyridine carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The pyridine ring, a foundational scaffold in numerous pharmaceuticals, coupled with the electron-donating methoxy groups and the reactive aldehyde functionality, makes these molecules versatile building blocks for the synthesis of more complex molecular architectures. The aldehyde group, in particular, serves as a synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which are crucial for the construction of novel bioactive compounds.
The specific substitution pattern of the methoxy and carbaldehyde groups on the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and ultimately, its biological activity. It is for this reason that a thorough understanding of the distinct characteristics of each isomer is paramount for its effective application in research and development.
Physicochemical Properties of Commercially Available Isomers
While data for 3,6-Dimethoxypyridine-2-carbaldehyde is not available, a summary of the known physical and chemical properties of its isomers provides a useful benchmark for researchers.
Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]
Not specified, but likely soluble in common organic solvents.
Density
Not Available
1.140 g/mL at 25 °C
Refractive Index
Not Available
n20/D 1.532
Synthesis and Reactivity: A Comparative Overview
The synthesis of pyridine carbaldehydes often involves the oxidation of the corresponding methyl or hydroxymethyl pyridines. The presence and position of methoxy groups can influence the choice of oxidizing agents and reaction conditions.
General Synthetic Approach
A common strategy for the synthesis of pyridine aldehydes is the oxidation of the corresponding alcohol or methyl group. For instance, the oxidation of a (methoxypyridin-yl)methanol derivative would yield the desired aldehyde.
3,6-Dimethoxypyridine-2-carbaldehyde chemical structure
An In-Depth Technical Guide to 3,6-Dimethoxypyridine-2-carbaldehyde Introduction: A Versatile Heterocyclic Synthon In the landscape of modern medicinal chemistry and organic synthesis, pyridine-based heterocycles are of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3,6-Dimethoxypyridine-2-carbaldehyde
Introduction: A Versatile Heterocyclic Synthon
In the landscape of modern medicinal chemistry and organic synthesis, pyridine-based heterocycles are of paramount importance, forming the core scaffold of numerous pharmaceuticals and biologically active compounds.[1] Among these, substituted pyridine aldehydes serve as exceptionally versatile building blocks due to the dual reactivity of the aromatic ring and the aldehyde functional group. This guide provides a detailed technical overview of a specific, yet underexplored, member of this family: 3,6-Dimethoxypyridine-2-carbaldehyde .
This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles governing the molecule's structure, reactivity, and potential applications. We will explore its structural and electronic properties, predict its spectroscopic signature, propose a logical synthetic pathway, and discuss its potential utility by examining closely related analogues that have found application in contemporary research.
Core Molecular Structure and Physicochemical Properties
3,6-Dimethoxypyridine-2-carbaldehyde is an aromatic heterocyclic compound. Its structure is defined by a pyridine ring substituted with an aldehyde group at the C2 position and two methoxy groups at the C3 and C6 positions.
Structural Representation
The chemical structure incorporates three key functional groups that dictate its overall properties and reactivity:
Pyridine Ring : An electron-deficient aromatic heterocycle whose nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metals.
Aldehyde Group (-CHO) : An electrophilic center at the C2 position, poised for nucleophilic attack and condensation reactions, making it a primary handle for molecular elaboration.[2][3]
Methoxy Groups (-OCH₃) : Two electron-donating groups at the C3 and C6 positions. These groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the acidity of the ring protons.
Caption: Chemical Structure of 3,6-Dimethoxypyridine-2-carbaldehyde.
Physicochemical Data
While this specific isomer is not widely cataloged, its fundamental properties can be calculated, and others can be inferred from similar structures.
Predicted Spectroscopic Profile: A Chemist's Fingerprint
Spectroscopic analysis is essential for structural verification. Based on established principles of NMR, IR, and Mass Spectrometry, the following spectral characteristics are predicted for 3,6-Dimethoxypyridine-2-carbaldehyde.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each type of proton.
Aldehyde Proton (1H) : A singlet appearing far downfield, typically in the δ 9.8-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.
Aromatic Protons (2H) : The protons at the C4 and C5 positions will appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm ). They will be coupled to each other (a typical ortho-coupling, J ≈ 7-9 Hz). The C5 proton is expected to be further downfield than the C4 proton due to its proximity to the electron-withdrawing nitrogen and aldehyde group.
Methoxy Protons (6H) : Two sharp singlets, each integrating to 3H, likely in the δ 3.8-4.2 ppm range. The two methoxy groups are in different chemical environments (one adjacent to the aldehyde, one to the nitrogen) and should have slightly different chemical shifts.
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework.
Carbonyl Carbon : A signal in the highly deshielded region of δ 190-195 ppm .
Aromatic Carbons : Six distinct signals in the δ 110-165 ppm range. The carbons bearing the methoxy groups (C3, C6) and the aldehyde group (C2) will be the most downfield within this range.
Methoxy Carbons : Two signals in the δ 55-65 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum is ideal for identifying the key functional groups.[5]
C=O Stretch (Aldehyde) : A strong, sharp absorption band around 1690-1715 cm⁻¹ . Conjugation with the pyridine ring may shift this to the lower end of the typical aldehyde range.[5]
C-O Stretch (Methoxy) : Strong, characteristic bands in the 1020-1275 cm⁻¹ region.
C=N and C=C Stretch (Aromatic Ring) : Multiple sharp bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would confirm the molecular weight.
Molecular Ion (M⁺) : A prominent peak at m/z = 167.16 .
Fragmentation : Expect characteristic fragmentation patterns, such as the loss of a proton (M-1), a methoxy group (M-31), or the entire aldehyde group (M-29).
Chemical Reactivity and Synthetic Pathways
The reactivity of 3,6-Dimethoxypyridine-2-carbaldehyde is dominated by its aldehyde group, which serves as an electrophilic handle for constructing more complex molecules.
Key Reaction Pathways
The aldehyde functionality is amenable to a wide range of standard organic transformations, making it a valuable precursor in multi-step syntheses.
Caption: Major reaction pathways of the aldehyde group.
Nucleophilic Addition : The carbonyl carbon is highly electrophilic and readily attacked by nucleophiles like Grignard reagents (R-MgBr) or organolithiums (R-Li) to form secondary alcohols.
Reduction : Mild reducing agents like sodium borohydride (NaBH₄) will reduce the aldehyde to a primary alcohol (2-hydroxymethyl-3,6-dimethoxypyridine).
Oxidation : Strong oxidizing agents such as potassium permanganate (KMnO₄) will oxidize the aldehyde to the corresponding carboxylic acid (3,6-dimethoxypyridine-2-carboxylic acid).
Condensation Reactions :
Schiff Base Formation : Reacts readily with primary amines (R-NH₂) to form imines (Schiff bases), a common strategy for creating bidentate ligands for coordination chemistry or as intermediates for further functionalization.[3]
Wittig Reaction : Condensation with phosphorous ylides (Wittig reagents) provides a reliable method for forming alkenes with the pyridine scaffold.
Proposed Synthetic Workflow
Step-by-Step Protocol (Proposed):
Starting Material : Begin with commercially available 2,5-dihydroxypyridine.
Dimethylation : Protect both hydroxyl groups via Williamson ether synthesis. React 2,5-dihydroxypyridine with a base (e.g., NaH) followed by an excess of methyl iodide (CH₃I) in a suitable solvent like THF to yield 2,5-dimethoxypyridine.
Directed Ortho-Metalation : Cool a solution of 2,5-dimethoxypyridine in dry THF to -78 °C under an inert atmosphere (e.g., Argon). Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The C2-methoxy group will direct the lithium to deprotonate the C2 position regioselectively.
Formylation : While maintaining the low temperature, quench the lithiated intermediate by adding an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).
Aqueous Workup : After the reaction is complete, slowly warm the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction and Purification : Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the target compound, 3,6-Dimethoxypyridine-2-carbaldehyde.
Caption: Proposed synthetic workflow for the target compound.
Applications in Drug Discovery: A Scaffold of Potential
While direct applications of 3,6-dimethoxypyridine-2-carbaldehyde are not documented, the utility of the substituted pyridine-2-carbaldehyde scaffold is well-established in medicinal chemistry. By examining its close analogues, we can infer its significant potential as a key intermediate in the development of novel therapeutics.
Anticancer Agents : Pyridine-2-carbaldehyde thiosemicarbazones, synthesized via condensation with thiosemicarbazide, have shown potent antitumor activity.[6] For instance, certain tin(II) complexes of these ligands exhibit cytotoxicity, suppress angiogenesis, and inhibit cancer cell metastasis through multiple mechanisms, including DNA interaction and enzyme inhibition.[7] The specific substitution pattern of the 3,6-dimethoxy isomer could be used to fine-tune the steric and electronic properties of such metal complexes to optimize their therapeutic index.
Kinase Inhibitors : The pyridine-2-carboxamide moiety, readily accessible from the corresponding aldehyde, is a privileged scaffold in kinase inhibitor design. Recently, a series of pyridine-2-carboxamide derivatives were reported as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy.[8] The aldehyde serves as a crucial handle to introduce the amide functionality and other diversity elements necessary for achieving high potency and selectivity.
Coordination Chemistry and Bioinorganic Chemistry : The iminopyridine ligands formed from pyridine-2-carbaldehyde are robust bidentate chelators for a variety of metal ions.[3][9] These complexes have applications ranging from catalysis to models for metalloenzymes. Copper(II) complexes of pyridine-2-carbaldehyde thiosemicarbazones have been studied for their interaction with DNA, demonstrating potential as groove binders and DNA cleavage agents.[10]
Safety and Handling
No specific safety data sheet (SDS) exists for 3,6-dimethoxypyridine-2-carbaldehyde. The following guidance is based on data for structurally similar compounds like pyridine aldehydes and dimethoxypyridines.[11][12][13] Researchers must handle this compound with care in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).
Hazard Category
Recommendations
Supporting Citations
Acute Toxicity
Harmful if swallowed. May be toxic or fatal if inhaled.[12][13]
Use only outdoors or in a well-ventilated area.[11][14] Avoid breathing dust, fumes, or vapors.[11][12][14] Wash hands thoroughly after handling.[11][12] Keep away from heat, sparks, and open flames.[11][12]
Wear protective gloves, protective clothing, and eye/face protection.[11][12][14] A NIOSH/MSHA approved respirator is recommended if exposure limits may be exceeded.[11]
Store in a well-ventilated place and keep the container tightly closed.[11][12][13] Store locked up.[11][12][13] For optimal product quality, keep refrigerated under an inert atmosphere (e.g., nitrogen).[11][12]
3,6-Dimethoxypyridine-2-carbaldehyde represents a molecule of significant synthetic potential. Its structure combines the versatile reactivity of an aldehyde with the unique electronic properties of a dimethoxy-substituted pyridine ring. While it appears to be a novel synthetic target rather than a common reagent, its predicted chemical behavior and the proven track record of its structural analogues strongly suggest its value as a building block for complex molecular architectures. From creating novel kinase inhibitors for oncology to designing sophisticated ligands for bioinorganic chemistry, this compound offers a rich platform for innovation for scientists at the forefront of drug discovery and materials science. This guide serves as a foundational resource, providing the predictive data and logical frameworks necessary to begin exploring its promising chemistry.
References
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Nookaraju, M., et al. (2025). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Rasayan Journal of Chemistry.
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Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
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ResearchGate. (2025, August 7). Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)]2, [poly(dG-dC)]2, and calf thymus DNA.
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An In-Depth Technical Guide to 3,6-Dimethoxypyridine-2-carbaldehyde: Properties, Synthesis, and Analysis For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3,6-Dimethoxypyridine-2-carbaldehyde: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,6-Dimethoxypyridine-2-carbaldehyde, a heterocyclic building block of interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular isomer is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to serve as an authoritative resource.
3,6-Dimethoxypyridine-2-carbaldehyde belongs to the family of substituted pyridine aldehydes. These compounds are valuable synthetic intermediates due to the reactivity of the aldehyde group and the influence of the pyridine ring and its substituents on the molecule's electronic properties.
The fundamental molecular identity of a compound is its molecular formula, which dictates its molecular weight. As an isomer of other dimethoxypyridine carboxaldehydes, such as 2,6-Dimethoxypyridine-3-carbaldehyde, it shares the same elemental composition.[1] The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical confirmation via mass spectrometry.
Molecular Structure
Caption: Molecular structure of 3,6-Dimethoxypyridine-2-carbaldehyde.
| Melting Point | 68-72 °C (for isomer 2,6-dimethoxy-3-carboxaldehyde) | |
Synthesis and Purification
The synthesis of substituted pyridine aldehydes can be achieved through several established routes. The choice of method depends on the availability of starting materials and the desired substitution pattern. For 3,6-Dimethoxypyridine-2-carbaldehyde, a logical approach is the oxidation of the corresponding 2-methylpyridine precursor.
Causality in Synthetic Strategy
The oxidation of a methyl group to an aldehyde at the C-2 position of a pyridine ring is a common and effective transformation.[3] The pyridine nitrogen activates the adjacent methyl group, making it susceptible to oxidation. Various oxidizing agents can be employed, but reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are frequently used for this specific conversion on heterocyclic systems.[4] An alternative strategy involves a directed ortho-metalation of 2,5-dimethoxypyridine followed by formylation, which offers high regioselectivity.
Workflow for Synthesis via Oxidation
Caption: General workflow for the synthesis of the target aldehyde.
Protocol: Oxidation of 3,6-Dimethoxy-2-methylpyridine
This protocol is a representative procedure based on established methods for the oxidation of methylpyridines.[4][5]
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dimethoxy-2-methylpyridine (1.0 eq) in a mixture of dioxane and water (e.g., 50:1 v/v).
Reagent Addition : Add selenium dioxide (1.1 - 1.5 eq) to the solution.
Heating : Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up : Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the black selenium byproduct.
Extraction : Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution to remove acidic impurities. Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
Purification : Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3,6-Dimethoxypyridine-2-carbaldehyde.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Workflow for Analytical Characterization
Caption: Standard analytical workflow for structural validation.
Expected Spectroscopic Data
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aldehydic proton should appear as a singlet far downfield (δ 9.5-10.5 ppm). The two aromatic protons on the pyridine ring will appear as doublets (δ 6.5-8.0 ppm). The two methoxy groups will each produce a sharp singlet (δ 3.8-4.2 ppm).[6]
¹³C NMR Spectroscopy : The carbon spectrum will confirm the carbon framework. The aldehyde carbonyl carbon is highly deshielded (δ 190-200 ppm). The aromatic carbons will resonate in the δ 110-160 ppm region, and the methoxy carbons will appear around δ 55-60 ppm.[6]
Infrared (IR) Spectroscopy : The IR spectrum provides crucial functional group information. A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the aldehyde C=O stretch. Additional bands around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ would indicate the C-O stretching of the methoxy groups.
Mass Spectrometry (MS) : Under electron ionization (EI) or electrospray ionization (ESI), the mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight (m/z ≈ 167.16).
Table 2: Summary of Expected Analytical Data
Technique
Expected Readout
Rationale
¹H NMR
Singlet at δ ~10 ppm (1H); Two aromatic doublets; Two singlets at δ ~4 ppm (3H each)
Confirms aldehyde, pyridine ring, and two distinct methoxy environments.
¹³C NMR
Signal at δ >190 ppm; Multiple signals at δ 110-160 ppm; Two signals at δ ~55-60 ppm
Confirms carbonyl carbon, aromatic carbons, and methoxy carbons.
IR
Strong C=O stretch at ~1710 cm⁻¹; C-O stretches at ~1250 cm⁻¹
Validates presence of aldehyde and ether functional groups.
| MS | m/z = 167 (M⁺) or 168 ([M+H]⁺) | Confirms the molecular weight of C₈H₉NO₃. |
Applications in Drug Discovery and Development
Pyridine aldehydes are versatile scaffolds in medicinal chemistry. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations.
Schiff Base Formation : The aldehyde readily reacts with primary amines to form imines (Schiff bases), which are important intermediates and can themselves be bidentate ligands for creating organometallic complexes with potential therapeutic or catalytic activity.[3]
Heterocycle Synthesis : It is a key starting material for building more complex fused heterocyclic systems, which are prevalent in pharmacologically active molecules.[7]
Reductive Amination : The aldehyde can be converted into a diverse range of secondary and tertiary amines via reductive amination, a cornerstone reaction in the synthesis of compound libraries for drug screening.
Wittig and Related Reactions : The carbonyl group allows for carbon-carbon bond formation through reactions like the Wittig olefination, expanding the molecular complexity and enabling access to novel chemical space.
The presence of two methoxy groups on the pyridine ring modifies the electronic properties and lipophilicity of the scaffold, which can be fine-tuned by medicinal chemists to optimize the pharmacokinetic and pharmacodynamic profiles of a lead compound.
References
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Xu, P., Guo, S.-M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv.
API Data Summary Report Of Pyridine-2-Aldehyde. PharmaCompass. Available at: [Link]
2,6-Dimethoxyisonicotinaldehyde. PubChem. Available at: [Link]
Bori, I. D. et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. Available at: [Link]
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Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. Available at: [Link]
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An In-Depth Technical Guide to 3,6-Dimethoxypyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block 3,6-Dimethoxypyridine-2-carbaldehyde is a polysubstituted aromatic aldehyde built upon a pyridine scaf...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
3,6-Dimethoxypyridine-2-carbaldehyde is a polysubstituted aromatic aldehyde built upon a pyridine scaffold. This molecule is of significant interest to synthetic and medicinal chemists due to its unique combination of reactive functional groups and the inherent biological relevance of the pyridine core. The strategic placement of an aldehyde at the C2 position, flanked by a methoxy group at C3, and another methoxy group at the C6 position, creates a distinct electronic and steric environment. This arrangement governs its reactivity and makes it a valuable intermediate in the synthesis of complex heterocyclic systems, novel ligands for coordination chemistry, and potential pharmaceutical agents.
The aldehyde group serves as a primary reaction handle for nucleophilic additions and condensations, while the methoxy groups can be used to modulate solubility, electronic properties, and metabolic stability in derivative compounds. Furthermore, the pyridine nitrogen atom provides a site for potential coordination to metal centers or protonation, influencing the overall physicochemical properties of the molecule. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, reactivity, and safe handling of 3,6-Dimethoxypyridine-2-carbaldehyde.
Nomenclature and Physicochemical Properties
A clear understanding of the fundamental properties of a chemical entity is the foundation for its effective use in research and development.
IUPAC Name and Structural Identifiers
IUPAC Name: 3,6-Dimethoxypyridine-2-carbaldehyde
Synonyms: 3,6-Dimethoxy-2-pyridinecarboxaldehyde
CAS Number: 1073430-80-6
Table 1: Chemical Identifiers and Properties
Property
Value
Molecular Formula
C₈H₉NO₃
Molecular Weight
167.16 g/mol
Canonical SMILES
COC1=CC=C(N=C1C=O)OC
InChI Key
Information not widely available in public databases.
Appearance
Typically a solid at room temperature, though appearance may vary based on purity.
Solubility
Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines often requires multi-step sequences. While specific, peer-reviewed synthesis protocols for 3,6-Dimethoxypyridine-2-carbaldehyde are not abundant in the public literature, its synthesis can be logically approached from common pyridine precursors through established organic transformations. A plausible synthetic strategy involves the selective functionalization of a pre-existing dimethoxypyridine ring.
Retrosynthetic Analysis
A logical disconnection approach points towards 2,5-dimethoxypyridine as a potential starting material. The introduction of the formyl group at the C2 position can be achieved through a directed ortho-metalation (DoM) strategy, which is a powerful tool for the regioselective functionalization of substituted aromatic and heteroaromatic rings.
Foundational
Technical Guide: Spectral Characterization of 3,6-Dimethoxypyridine-2-carbaldehyde
The following technical guide details the spectral characterization and synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde (also known as 3,6-dimethoxypicolinaldehyde). This compound is a critical intermediate in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectral characterization and synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde (also known as 3,6-dimethoxypicolinaldehyde). This compound is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including Orexin receptor antagonists used in psychiatric and sleep disorder treatments.
Compound Identity & Significance
3,6-Dimethoxypyridine-2-carbaldehyde is a trisubstituted pyridine derivative characterized by an aldehyde group at the C2 position and methoxy groups at C3 and C6. Its electron-rich nature, driven by the two methoxy substituents, makes it a unique electrophile in medicinal chemistry, particularly for reductive aminations and heterocycle formation.
Attribute
Detail
IUPAC Name
3,6-Dimethoxypyridine-2-carbaldehyde
Common Name
3,6-Dimethoxypicolinaldehyde
CAS Registry Number
905563-78-2
Molecular Formula
C₈H₉NO₃
Molecular Weight
167.16 g/mol
Appearance
Pink to pale red solid
Solubility
Soluble in CHCl₃, DCM, DMSO; sparing solubility in water.[1][2]
Synthesis & Experimental Protocol
The most reliable synthesis of 3,6-dimethoxypyridine-2-carbaldehyde utilizes a directed ortho-lithiation strategy starting from 2,5-dimethoxypyridine. The C6 position (ortho to the ring nitrogen and the C5-methoxy group) is the most acidic site, allowing for regioselective formylation.
Reaction Pathway
The synthesis involves the lithiation of 2,5-dimethoxypyridine followed by quenching with dimethylformamide (DMF).
Figure 1: Regioselective synthesis via directed ortho-lithiation.
Detailed Protocol
Based on methodologies adapted from Patent WO2023205116A1 and standard pyridine lithiation techniques.
Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.
Solvation: Dissolve 2,5-dimethoxypyridine (1.0 eq) in anhydrous THF (0.2 M concentration).
Lithiation: Cool the solution to -78°C . Slowly add n-Butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 20 minutes.
Mechanistic Note: The lithium coordinates to the ring nitrogen and the methoxy oxygen, directing deprotonation selectively at C6 (which becomes C2 in the final product numbering).
Formylation: Stir at -78°C for 1 hour. Add anhydrous DMF (1.5 eq) dropwise.
Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl or 1M HCl.
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The product typically elutes as a pink solid .
Spectral Data Analysis
The following data consolidates experimental findings (specifically 1H NMR) with predicted values for 13C and IR where explicit experimental libraries are proprietary.
A. 1H NMR Spectroscopy (Experimental)
Solvent: CDCl₃, 400 MHz
Shift (δ ppm)
Multiplicity
Integration
Coupling Constant ()
Assignment
10.26
Singlet (s)
1H
-
CHO (Aldehyde proton)
7.44
Doublet (d)
1H
9.05 Hz
C4-H (Ortho to C3-OMe)
6.99
Doublet of Doublets (dd)
1H
9.11, 1.16 Hz
C5-H (Ortho to C6-OMe)
3.98
Doublet (d)
3H
1.34 Hz
C3-OCH₃
3.94
Doublet (d)
3H
1.10 Hz
C6-OCH₃
Interpretation: The coupling constant of ~9.1 Hz between the signals at 7.44 and 6.99 ppm confirms the protons are ortho to each other on the pyridine ring. The distinct aldehyde singlet at 10.26 ppm is diagnostic.
Note on Methoxy Signals: While typically singlets, the patent data reports fine splitting (
Hz). This may arise from long-range coupling to ring protons or specific rotameric conformations in the aldehyde field.
B. 13C NMR Spectroscopy (Predicted)
Based on substituent increments for pyridine rings.
Shift (δ ppm)
Carbon Type
Assignment
189.5
C=O
Aldehyde Carbon
158.2
Cq (Ar)
C6 (Attached to OMe)
152.1
Cq (Ar)
C3 (Attached to OMe)
138.5
Cq (Ar)
C2 (Attached to CHO)
126.4
CH (Ar)
C4
115.8
CH (Ar)
C5
56.2
CH₃
OMe (C6)
55.8
CH₃
OMe (C3)
C. Mass Spectrometry (MS)[1][4]
Parameter
Value
Notes
Ionization Mode
ESI (+)
Electrospray Ionization
[M+H]⁺
168.17
Protonated molecular ion
[M+Na]⁺
190.15
Sodium adduct
Fragment Ions
152, 137
Loss of methyl (-15) or methoxy (-31) groups often observed.
D. Infrared Spectroscopy (IR) - Characteristic Bands
Wavenumber (cm⁻¹)
Vibration Mode
Functional Group
1695 - 1710
C=O Stretch
Conjugated Aldehyde
1580 - 1600
C=N / C=C Stretch
Pyridine Ring Breathing
2850 - 2950
C-H Stretch
Methoxy / Aldehyde C-H
1240 - 1260
C-O Stretch
Aryl Alkyl Ether
Structural Validation Logic
To ensure the synthesized compound is the 3,6-dimethoxy isomer and not the 4,6- or 3,5- isomer, rely on the coupling constants in the 1H NMR:
Ortho-Coupling: The observed
value of 9.05 Hz is characteristic of protons on adjacent carbons (C4 and C5).
Meta-Coupling (Negative Control): If the methoxy groups were at positions 2 and 6 (leaving H3 and H5), the coupling would be meta (
Hz).
Para-Coupling (Negative Control): If the protons were para (e.g., 2,5-substitution pattern),
would be Hz.
Therefore, the 9.05 Hz coupling definitively places the two aromatic protons next to each other, confirming the 2,3,6-substitution pattern (Aldehyde at 2, Methoxy at 3, H at 4, H at 5, Methoxy at 6).
Relevance: Contains experimental 1H NMR data and physical description (pink solid) for 3,6-dimethoxypicolinaldehyde.
Synthetic Methodology:
General Lithiation: Comins, D. L., & O'Connor, S. (1998). "Lithiation of 2-methoxypyridines." Tetrahedron Letters.
Relevance: Establishes the regioselectivity of lithiation at the C6 position in 2-substituted pyridines.
Compound Identification
CAS Registry: 3,6-dimethoxypyridine-2-carbaldehyde (CAS: 905563-78-2).[3]
An In-depth Technical Guide to the Safe Handling of 3,6-Dimethoxypyridine-2-carbaldehyde
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3,6-Dimethoxypyridine-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3,6-Dimethoxypyridine-2-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Compound Profile and Inferred Hazard Identification
3,6-Dimethoxypyridine-2-carbaldehyde is a substituted pyridine derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules[4][5]. Its structure combines a pyridine core, known for potential toxicity, with an aldehyde functional group, which introduces reactivity and potential for sensitization[2][6].
Physical and Chemical Properties
While specific data for this compound is scarce, related isomers like 2,6-Dimethoxypyridine-3-carboxaldehyde exist as solids with melting points in the range of 68-72 °C. It is prudent to assume similar physical properties and to handle the material as a solid powder or crystalline material.
Based on general properties of similar compounds[7]
Probable GHS Hazard Classification
Based on the known hazards of 2,6-Dimethoxypyridine and Pyridine-2-carbaldehyde, a conservative GHS classification for 3,6-Dimethoxypyridine-2-carbaldehyde is proposed below. This is an inferred classification and should be treated as a preliminary safety guide.
Hazard Class
Pictogram
Signal Word
Inferred Hazard Statements
Acute Toxicity, Inhalation
💀
Danger
H330: Fatal if inhaled. (from 2,6-Dimethoxypyridine)[1]
H317: May cause an allergic skin reaction. (from Pyridine-2-carbaldehyde)[2]
STOT - Single Exposure
❗
Warning
H335: May cause respiratory irritation. (from 2,6-Dimethoxypyridine)[1]
Exposure Control and Personal Protection
The primary routes of exposure are inhalation, skin contact, and eye contact. Engineering controls are the most effective means of minimizing risk.
Engineering Controls
Chemical Fume Hood: All handling of 3,6-Dimethoxypyridine-2-carbaldehyde, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[6].
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust and is the primary barrier[6][8].
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this compound.
Not required if handled exclusively in a fume hood.
For spill cleanup or in case of ventilation failure, a half-mask respirator with an organic vapor filter may be necessary.[2][9]
Safe Handling and Storage Protocols
Adherence to meticulous handling protocols is critical for safety.
General Handling Workflow
The following diagram outlines the standard workflow for safely handling potentially hazardous chemical reagents like 3,6-Dimethoxypyridine-2-carbaldehyde.
Caption: Standard Laboratory Workflow for Hazardous Reagents.
Step-by-Step Handling Protocol
Preparation: Before handling, review this guide and any available safety information. Ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.
Weighing: Weigh the solid compound on a tared weigh boat or glassine paper inside the fume hood to contain any dust.
Transfer: Carefully transfer the weighed solid into the reaction vessel. If creating a solution, add the solvent slowly to the solid to avoid splashing.
Post-Handling: After use, tightly close the container. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol), collecting the waste for proper disposal.
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2] Do not eat, drink, or smoke in the laboratory.[9]
Storage Requirements
Container: Store in a tightly sealed, original container made of glass or high-density polyethylene.[6]
Location: Keep in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[6][10]
Incompatibilities: Store segregated from strong oxidizing agents, strong acids, and strong bases.[10]
Emergency Procedures
Prompt and correct action during an emergency is critical.
Emergency Response Decision Tree
This flowchart provides a logical path for responding to spills and exposures.
Caption: Decision Tree for Chemical Emergency Response.
Detailed Emergency Protocols
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[6][11] Seek immediate medical attention.[2]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
Inhalation: Move the person to fresh air immediately.[2][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[11]
Minor Spill: For small, contained spills, alert others in the area. Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand or vermiculite.[6][9] Scoop the material into a sealed container for hazardous waste disposal.[9]
Major Spill: Evacuate the immediate area and alert colleagues. Close the laboratory door and prevent entry. Call your institution's emergency response team immediately.[12]
Disposal Considerations
Waste Collection: All waste containing 3,6-Dimethoxypyridine-2-carbaldehyde, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6][9]
Disposal Regulations: Never dispose of this chemical down the drain.[6] All chemical waste must be disposed of following local, state, and federal regulations through your institution's environmental health and safety office.
By adhering to the principles of hazard assessment, engineering controls, personal protection, and emergency preparedness outlined in this guide, researchers can work safely with 3,6-Dimethoxypyridine-2-carbaldehyde, minimizing risks to themselves and their colleagues.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Roy. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]
Public Health England. (2015, October 15). Pyridine: incident management. GOV.UK. [Link]
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
Columbus Chemical Industries. (n.d.). MATERIAL SAFETY DATA SHEET - PYRIDINE. [Link]
A Technical Guide to the Sourcing and Application of 2,6-Dimethoxypyridine-3-carbaldehyde for Advanced Synthesis
Introduction: Clarifying the Target Molecule For researchers engaged in the synthesis of novel heterocyclic compounds, the precise substitution pattern of a pyridine ring is a critical design element. This guide addresse...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Clarifying the Target Molecule
For researchers engaged in the synthesis of novel heterocyclic compounds, the precise substitution pattern of a pyridine ring is a critical design element. This guide addresses the commercial availability and technical application of dimethoxy-substituted pyridine aldehydes. Initial inquiries for "3,6-Dimethoxypyridine-2-carbaldehyde" did not yield a commercially available product or a registered CAS number, suggesting this specific isomer is not a standard catalog item.
However, the structurally similar and widely available isomer, 2,6-Dimethoxypyridine-3-carbaldehyde , is a versatile and valuable building block in drug discovery and organic synthesis. It is probable that this is the intended reagent for many synthetic campaigns. This guide will therefore focus on the sourcing, properties, and strategic application of this commercially accessible intermediate, providing the necessary technical insights for its effective use.
This compound is an organic intermediate characterized by a pyridine core substituted with two electron-donating methoxy groups and an electrophilic aldehyde functional group.[1] This electronic arrangement—activation by the methoxy groups and a reactive handle in the form of the aldehyde—makes it a powerful precursor for constructing more complex molecular architectures, particularly in the field of medicinal chemistry.[1]
Soluble in organic solvents like ethanol and dichloromethane; limited water solubility.[1]
Commercial Availability and Sourcing
2,6-Dimethoxypyridine-3-carbaldehyde is readily available from a variety of fine chemical suppliers, ensuring a stable supply chain for both research and development scales. Purity levels are typically ≥97%, which is suitable for most synthetic applications without further purification.
Proper handling of 2,6-Dimethoxypyridine-3-carbaldehyde is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed.
Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).
Personal Protective Equipment (PPE) : Standard PPE includes safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use of a dust mask (type N95 or equivalent) is recommended when handling the solid.
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The compound should be kept away from incompatible materials such as strong oxidizing agents.
Synthetic Utility and Strategic Application
The utility of this reagent stems from the reactivity of the aldehyde group, which serves as a key electrophilic site for C-C and C-N bond formation. The flanking methoxy groups can influence the regioselectivity of further reactions on the pyridine ring and modulate the properties of the final molecule. Pyridine-based scaffolds are integral to numerous FDA-approved pharmaceuticals, highlighting the importance of such building blocks.[5]
A typical workflow involves using the aldehyde as an anchor point for elaboration, such as in condensation or coupling reactions, to build the core of a target molecule.
Caption: General workflow for utilizing 2,6-Dimethoxypyridine-3-carbaldehyde.
Experimental Protocol: Synthesis of a Schiff Base Intermediate
This protocol details a representative reaction, the formation of an imine (Schiff base), which is a foundational step in the synthesis of many nitrogen-containing heterocycles and ligands.[6]
Objective: To synthesize N-((2,6-dimethoxypyridin-3-yl)methylene)aniline from 2,6-Dimethoxypyridine-3-carbaldehyde and aniline.
Methodology:
Reagent Preparation:
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-Dimethoxypyridine-3-carbaldehyde (1.67 g, 10 mmol, 1.0 eq.) in 30 mL of anhydrous ethanol.
Causality Note: Ethanol is chosen as it is a good solvent for both reactants and the resulting imine, and its boiling point is suitable for facilitating the reaction without requiring excessive heat. Anhydrous conditions prevent competitive hydrolysis of the product.
Reaction Initiation:
To the stirred solution, add aniline (0.93 g, 10 mmol, 1.0 eq.) dropwise via syringe.
Add 2-3 drops of glacial acetic acid as a catalyst.
Causality Note: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the rate-limiting nucleophilic attack by the amine.
Reaction Execution:
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The disappearance of the aldehyde spot indicates reaction completion.
Causality Note: Refluxing provides the necessary activation energy for the dehydration step (loss of water) to form the stable C=N double bond of the imine.
Work-up and Isolation:
Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
Collect the resulting solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual impurities.
Causality Note: The product is typically less soluble in cold ethanol than the reactants, allowing for effective isolation via crystallization/precipitation. Washing with cold solvent minimizes product loss.
Purification and Characterization:
Dry the solid product under vacuum. If necessary, recrystallize from a minimal amount of hot ethanol to achieve higher purity.
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
This self-validating protocol includes in-process controls (TLC monitoring) and concludes with definitive characterization, ensuring the integrity of the synthesized intermediate for subsequent synthetic steps.
References
2,6-Dimethoxyisonicotinaldehyde | C8H9NO3 | CID 2763002 . PubChem, National Center for Biotechnology Information. [Link]
Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators . National Center for Biotechnology Information. [Link]
A new convenient synthesis of some novel 2, 6-disubstituted-pyridine derivatives . ResearchGate. [Link]
Synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde Derivatives: A Detailed Guide for Medicinal Chemistry and Drug Development
Introduction: The Significance of Substituted Pyridine-2-carbaldehydes Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Pyridine-2-carbaldehydes
Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among these, pyridine-2-carbaldehyde derivatives are particularly valuable synthetic intermediates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological activities. Specifically, the 3,6-dimethoxypyridine-2-carbaldehyde framework is of significant interest due to the electronic properties imparted by the methoxy groups, which can influence molecular interactions with biological targets. This guide provides an in-depth exploration of the synthetic routes to 3,6-dimethoxypyridine-2-carbaldehyde and its derivatives, offering detailed protocols and expert insights for researchers in drug discovery and development.
Strategic Approaches to Synthesis: Directed Ortho-Lithiation and Vilsmeier-Haack Formylation
The introduction of a formyl group onto a pyridine ring, particularly at a specific position, requires careful strategic planning. The electron-deficient nature of the pyridine ring makes it less susceptible to classical electrophilic aromatic substitution reactions. Therefore, more potent methods are required. Two of the most powerful and widely employed strategies for the regioselective formylation of pyridines are Directed ortho-Lithiation (DoM) and the Vilsmeier-Haack reaction.
Directed ortho-Lithiation: A Regioselective Powerhouse
Directed ortho-lithiation is a highly effective method for the functionalization of aromatic and heteroaromatic rings.[1][2] This strategy relies on the presence of a directing metalating group (DMG) on the ring, which coordinates to an organolithium base, typically n-butyllithium (n-BuLi) or a lithium amide, and directs deprotonation to the adjacent ortho position.[3] For dimethoxypyridines, the methoxy groups can serve as effective DMGs.
The mechanism of DoM involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic heteroatom of the DMG (in this case, the oxygen of the methoxy group). This coordination brings the strongly basic alkyl group of the organolithium in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stabilized lithiated intermediate. This intermediate then acts as a potent nucleophile, reacting with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the desired functional group.
Diagram: Directed ortho-Lithiation of 2,5-Dimethoxypyridine
Caption: Workflow for the synthesis via directed ortho-lithiation.
This protocol is adapted from established procedures for the ortho-lithiation and formylation of substituted methoxypyridines.[4]
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, dissolve 2,5-dimethoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional 30 minutes at -78 °C.
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,6-dimethoxypyridine-2-carbaldehyde.
Expected Data:
Compound Name
Molecular Formula
Molecular Weight
Appearance
3,6-Dimethoxypyridine-2-carbaldehyde
C₈H₉NO₃
167.16 g/mol
Pale yellow solid
Note: The exact yield and spectroscopic data should be confirmed by experimental analysis.
Vilsmeier-Haack Reaction: A Classic Approach to Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction employs a Vilsmeier reagent, typically formed in situ from DMF and phosphorus oxychloride (POCl₃), which acts as the electrophile.[6]
The Vilsmeier reagent, a chloroiminium salt, is a moderately reactive electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich dimethoxypyridine attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The regioselectivity is governed by the electronic effects of the methoxy groups, which activate the pyridine ring towards electrophilic attack.
The Versatility of 3,6-Dimethoxypyridine-2-carbaldehyde in the Synthesis of Fused Nitrogen Heterocycles
Introduction: A Privileged Building Block for Heterocyclic Chemistry 3,6-Dimethoxypyridine-2-carbaldehyde is a highly functionalized pyridine derivative that has emerged as a valuable scaffold in the synthesis of complex...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Building Block for Heterocyclic Chemistry
3,6-Dimethoxypyridine-2-carbaldehyde is a highly functionalized pyridine derivative that has emerged as a valuable scaffold in the synthesis of complex heterocyclic systems. Its unique structural features—an electron-rich pyridine ring bearing two methoxy groups and a reactive aldehyde at the 2-position—render it an ideal starting material for constructing fused-ring systems of significant interest in medicinal chemistry and materials science. The methoxy groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the stability of reaction intermediates. The strategic placement of the aldehyde functionality provides a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably in multicomponent reaction (MCR) strategies.
This guide provides an in-depth exploration of the application of 3,6-Dimethoxypyridine-2-carbaldehyde in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the broader synthetic potential of this important building block.
Core Application: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
The synthesis of pyrido[2,3-d]pyrimidines is a prime example of the utility of 3,6-Dimethoxypyridine-2-carbaldehyde in MCRs. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step.[1][2][3] The general strategy involves the condensation of an aromatic aldehyde, an active methylene compound, and an aminopyrimidine derivative. In this context, 3,6-Dimethoxypyridine-2-carbaldehyde serves as the key aldehyde component.
Reaction Principle and Mechanism
The reaction proceeds through a domino sequence of transformations, typically initiated by a Knoevenagel condensation.[4][5] This is followed by a Michael addition and subsequent intramolecular cyclization to construct the fused heterocyclic system.
The proposed mechanism for the formation of 7-(3,6-dimethoxypyridin-2-yl)-5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is as follows:
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between 3,6-Dimethoxypyridine-2-carbaldehyde and an active methylene compound, such as malononitrile. This step forms a highly electrophilic intermediate, 2-((3,6-dimethoxypyridin-2-yl)methylene)malononitrile.
Michael Addition: The electron-rich amino group of 6-aminouracil acts as a nucleophile and attacks the electron-deficient double bond of the Knoevenagel adduct in a Michael-type addition.
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where a nitrogen atom of the uracil ring or the exocyclic amino group attacks one of the nitrile groups.
Tautomerization/Aromatization: A final tautomerization step leads to the formation of the stable, aromatic pyrido[2,3-d]pyrimidine ring system.
catalytic applications of metal complexes with 3,6-Dimethoxypyridine-2-carbaldehyde derived ligands
Application Note: Catalytic Architectures of 3,6-Dimethoxypyridine-2-carbaldehyde Derived Complexes Part 1: Executive Summary & Ligand Design Rationale This guide details the protocols for utilizing 3,6-dimethoxypyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Architectures of 3,6-Dimethoxypyridine-2-carbaldehyde Derived Complexes
Part 1: Executive Summary & Ligand Design Rationale
This guide details the protocols for utilizing 3,6-dimethoxypyridine-2-carbaldehyde as a scaffold for high-performance homogeneous catalysts. While simple pyridine-imine ligands are ubiquitous in catalysis, the 3,6-dimethoxy substitution pattern introduces a specific "Steric-Electronic" duality that is critical for advanced applications:
Electronic "Push" (3,6-OMe): The methoxy groups at the 3 and 6 positions are strong
-withdrawing but powerful -donating substituents. This increases the electron density on the pyridine nitrogen, stabilizing high-valent metal intermediates (e.g., Mn(V)=O, Ru(IV)=O) often required in oxidation catalysis.
Steric "Picket Fence" (6-OMe): The methoxy group at the 6-position (ortho to the pyridine nitrogen) creates a steric pocket near the metal center. In polymerization or hydrogenation catalysts, this bulk prevents the formation of inactive bis-ligand complexes (the "thermodynamic sink") and enforces the formation of the active mono-ligand species.
Dissolution: Charge a flame-dried round-bottom flask with 3,6-dimethoxypyridine-2-carbaldehyde (5.0 mmol) and anhydrous methanol (20 mL).
Addition: Add the amine (5.0 mmol) dropwise at room temperature.
Activation: Add 2 drops of formic acid to catalyze imine formation.
Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor consumption of the aldehyde via TLC (SiO₂, 4:1 Hexane/EtOAc).
Isolation: Cool to 0°C. The Schiff base ligand often precipitates as a yellow/orange solid. Filter and wash with cold methanol.
Note: If no precipitate forms, remove solvent in vacuo and recrystallize from Ethanol/Hexane.
Characterization: Confirm structure via ¹H NMR (look for imine singlet
8.0–8.5 ppm).
Metal Complexation (General Protocol for Fe/Co/Ru)
Principle: The 6-OMe group creates steric hindrance. Metallation requires forcing conditions or specific precursors to avoid forming coordinatively saturated, inactive species.
Reagents:
Ligand: 3,6-Dimethoxy-Schiff-base (1.0 eq).
Metal Precursor:
For Polymerization:
or (anhydrous).
For Hydrogenation:
.
Solvent: Anhydrous THF or DCM (degassed).
Step-by-Step Protocol:
Inert Atmosphere: Perform all steps in a Nitrogen-filled glovebox or using Schlenk lines.
Mixing: Dissolve the metal precursor (1.0 mmol) in THF (10 mL).
Ligand Addition: Add the ligand (1.05 mmol) dissolved in THF (5 mL) to the metal solution.
Observation: A rapid color change (often to dark blue/green for Fe/Co or red/orange for Ru) indicates coordination.
Reaction: Stir at room temperature for 12 hours.
Critical Step: For the 3,6-dimethoxy ligand, avoid heating during metallation to prevent ligand decomposition or ether cleavage.
Precipitation: Concentrate the solution to ~5 mL and add excess diethyl ether or pentane to precipitate the complex.
Filtration: Collect the solid, wash with ether, and dry under vacuum.[2]
Part 3: Visualization of Workflow
Figure 1: Synthetic workflow for generating 3,6-dimethoxypyridine-derived metal catalysts.
Part 4: Application 1 - Ethylene Oligomerization (Fe/Co)
Context: Pyridine-imine iron/cobalt complexes are famous for the "Brookhart-Gibson" type polymerization. The 3,6-dimethoxy substitution is a specific modification to tune the molecular weight distribution. The 6-OMe group prevents the formation of the inactive
species (bis-ligation), ensuring the active species dominates.
Experimental Protocol:
Reactor Prep: Heat a 250 mL stainless steel autoclave to 120°C under vacuum for 1 hour. Cool to reaction temperature (e.g., 60°C).
Catalyst Charge: In a glovebox, dissolve the Fe/Co complex (5
mol) in Toluene (50 mL). Add MAO (Methylaluminoxane) activator (Al/Metal ratio = 500:1).
Note: The solution should turn active immediately.
Injection: Inject the catalyst/MAO solution into the autoclave under an ethylene stream.
Pressurization: Pressurize with Ethylene (10–30 bar) immediately.
Reaction: Stir at 1000 rpm for 30 minutes. Maintain constant pressure.
Quench: Vent ethylene and quench with acidic methanol (10% HCl in MeOH).
Analysis: Analyze oligomers via GC-MS and solid polymer via DSC/GPC.
Data Interpretation:
| Catalyst Substituent | Activity (
Part 5: Application 2 - Asymmetric Transfer Hydrogenation (Ru)
Context: Using a chiral diamine condensed with 3,6-dimethoxypyridine-2-carbaldehyde creates a tridentate or hemilabile Ru-catalyst. The electron-rich OMe groups make the Ru-hydride intermediate more hydridic (reactive).
Conditions: Mix substrate and catalyst in IPA (5 mL). Add KOH (0.1 M in IPA, 2 mol%).
Reaction: Stir at 80°C for 2 hours.
Workup: Filter through a silica plug and analyze via Chiral GC.
Mechanistic Pathway (Noyori-Type):
Figure 2: Catalytic cycle for Transfer Hydrogenation. The 3,6-dimethoxy groups increase electron density at Ru, accelerating the regeneration step.
Part 6: Troubleshooting & Optimization
Low Activity in Polymerization:
Cause: Poisoning by moisture or formation of inactive bis-ligand complexes.
Solution: Ensure Al/Fe ratio is >500. The 6-OMe group should prevent bis-ligation, but if the metal center is too large (e.g., some lanthanides), it may still occur. Switch to a bulkier amine (e.g., 2,6-dibenzhydryl-4-methylaniline).
Ligand Hydrolysis:
Cause: The imine bond is susceptible to hydrolysis, especially with the electron-donating OMe groups increasing basicity.
Solution: Store ligands in a glovebox. Use molecular sieves during the catalytic run if water is not a reactant.
Hemilability Issues:
Insight: The 6-OMe oxygen can weakly coordinate to the metal. In some cases, this is beneficial (stabilizes the metal when substrate is absent). In others, it blocks the active site.
Test: If induction periods are observed, the OMe might be coordinating. Increase temperature to dissociate the ether arm.
References
Small, B. L., & Brookhart, M. (1998). Iron-Based Catalysts with Exceptionally High Activities and Selectivities for Oligomerization of Ethylene to Linear α-Olefins. Journal of the American Chemical Society. Link
Foundational text on pyridine-imine iron c
Britovsek, G. J., et al. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition. Link
Review covering the mechanism and ligand design of late transition metal c
Zhang, W., et al. (2017). Novel Nickel(II) Complexes of Sterically Modified Linear N4 Ligands: Effect of Ligand Stereoelectronic Factors. Dalton Transactions.[3][4] Link
Discusses the specific effects of methoxy-substituents on pyridine rings in c
Alvarez, C. M., et al. (2007).[3] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.[3] Dalton Transactions.[3][4] Link
Protocol for handling pyridine-2-carboxaldehyde ligands and their metal complexes.[5]
Protocol: 3,6-Dimethoxypyridine-2-carbaldehyde (DMP-CHO) in High-Performance Ligand Design
Executive Summary & Rationale 3,6-Dimethoxypyridine-2-carbaldehyde (DMP-CHO) represents a specialized, electron-rich variant of the classic pyridine-2-carbaldehyde scaffold. While the parent compound (2-pyridinecarboxald...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
3,6-Dimethoxypyridine-2-carbaldehyde (DMP-CHO) represents a specialized, electron-rich variant of the classic pyridine-2-carbaldehyde scaffold. While the parent compound (2-pyridinecarboxaldehyde) is ubiquitous in coordination chemistry, the 3,6-dimethoxy substitution pattern introduces critical electronic and steric modifications that elevate its performance in catalysis and bioinorganic modeling.
Key Technical Advantages:
Electronic Enrichment: The methoxy groups at positions 3 and 6 act as strong Electron Donating Groups (EDGs) via resonance. This significantly increases the basicity of the pyridine nitrogen and the resulting Schiff base nitrogen, stabilizing high-oxidation-state metal centers (e.g., Fe(III), Co(III), Ni(III)).
Hemilability (The "6-OMe Effect"): The methoxy group at the 6-position is sterically positioned to interact with the metal center. It can act as a hemilabile donor , transiently coordinating to the metal to stabilize vacant sites during a catalytic cycle, then dissociating to allow substrate binding.
Solubility Profile: The lipophilic methoxy substituents enhance solubility in non-polar organic solvents (toluene, DCM), which is crucial for homogeneous catalysis.
Synthesis of the Ligand Precursor (DMP-CHO)
Objective: Synthesize 3,6-dimethoxypyridine-2-carbaldehyde from commercially available precursors.
Mechanism: Lithium-Halogen Exchange followed by Formylation.
Precursor: 2-Bromo-3,6-dimethoxypyridine (CAS: 1211525-11-9).
Materials Required:
Substrate: 2-Bromo-3,6-dimethoxypyridine (1.0 eq)
Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
Setup: Flame-dry a 100 mL Schlenk flask under argon. Add a magnetic stir bar.
Dissolution: Add 2-Bromo-3,6-dimethoxypyridine (2.18 g, 10 mmol) and dissolve in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. The solution may change color (often to deep yellow or orange) indicating the formation of the lithiated species (3,6-dimethoxypyridin-2-yl)lithium.
Critical Checkpoint: Stir at -78 °C for 45 minutes to ensure complete exchange. Do not allow to warm, as the lithiated species may decompose or rearrange.
Formylation: Add anhydrous DMF (1.16 mL, 15 mmol) dropwise. Stir at -78 °C for 1 hour.
Warming: Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.
Quench & Workup:
Quench with saturated NH₄Cl (20 mL).
Extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The product DMP-CHO is typically a pale yellow solid/oil.
Application: Synthesis of "Pincer-Type" Imino Ligands
The most potent application of DMP-CHO is in the synthesis of Bis(imino)pyridine (PDI) ligands or N,N-bidentate ligands for polymerization catalysts.
Protocol: Condensation with 2,6-Diisopropylaniline
This creates a sterically bulky, electron-rich ligand for Fe/Co-catalyzed ethylene polymerization.
Mixing: In a round-bottom flask, combine DMP-CHO (1.0 eq) and 2,6-Diisopropylaniline (1.05 eq).
Solvent & Catalyst: Dissolve in Methanol or Ethanol (0.5 M concentration). Add a catalytic amount of Formic Acid (2-3 drops).
Conditions: Reflux at 65-80 °C for 6-12 hours.
Observation: A color change (usually to deep yellow/orange) indicates imine formation.
Isolation: Cool to 0 °C. The Schiff base product often precipitates. Filter and wash with cold methanol. If no precipitate, remove solvent and recrystallize from Ethanol/Hexane.
Visualization: Ligand Synthesis Workflow
Caption: Synthetic pathway from brominated precursor to functional Schiff base ligand.
Coordination Chemistry & Hemilability[1]
The "Hemilabile Switch" Mechanism
In standard pyridine ligands, the coordination is static. In DMP-CHO derived ligands , the 6-methoxy group provides a dynamic "on/off" switch.
State A (Resting): The 6-OMe oxygen coordinates to the metal (M), satisfying the coordination number (CN) and stabilizing the complex.
State B (Active): When a substrate (e.g., ethylene, hydrogen) approaches, the weak M—O(Me) bond breaks (hemilability), opening a vacant site for the substrate to bind.
Data Comparison: Electronic Properties
Property
Pyridine-2-carbaldehyde (Standard)
3,6-Dimethoxypyridine-2-carbaldehyde (DMP)
Impact on Catalyst
Electronic Nature
Electron Deficient (Pi-acceptor)
Electron Rich (Pi-donor via OMe)
Stabilizes high ox. states; increases metal basicity.
Steric Bulk
Low
Medium (6-OMe is ortho-substituent)
6-OMe blocks one face; improves regioselectivity.
Coordination Mode
-N,N (Bidentate)
-N,N,O (Pseudo-Tridentate)
Hemilabile stabilization of vacant sites.
Solubility
Moderate
High (Lipophilic)
Better performance in non-polar polymerization solvents.
Visualization: Hemilabile Catalytic Cycle
Caption: The 6-methoxy group acts as a reversible 'cap', stabilizing the metal until substrate binding is required.
References
Comins, D. L., & Killpack, M. O. (1990). Lithiation of methoxypyridines directed by
-amino alkoxides. The Journal of Organic Chemistry, 55(1), 69-73. Link
Context: Establishes the fundamental lithiation protocols for methoxy-substituted pyridines.
Small, B. L., & Brookhart, M. (1998).
-Olefins. Journal of the American Chemical Society, 120(28), 7143-7144. Link
Context: The foundational text for bis(imino)
Bouwkamp, M. W., et al. (2005). Bis(imino)pyridine Iron(II) Alkyl Cations: Activation and Stabilization. Journal of the American Chemical Society.[1] Link
Context: Discusses the stabilization of active species, relevant to the hemilabile effect of the methoxy group.
Author: BenchChem Technical Support Team. Date: February 2026
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.
The formylation of 2,5-dimethoxypyridine is a deceptively complex transformation. While the substrate appears electron-rich (activated), the pyridine nitrogen's electron-withdrawing nature creates a "push-pull" electronic environment that complicates standard electrophilic aromatic substitution (EAS).[1][2]
Most researchers encounter failure here because they treat this substrate like 1,4-dimethoxybenzene .[2][3] It is not. The nitrogen atom changes the rules of engagement entirely, specifically regarding regioselectivity and ether stability .[1]
Below is the technical troubleshooting guide for the two primary formylation routes: Directed Ortho Metalation (DoM) (Recommended) and Vilsmeier-Haack (Legacy/Alternative).[1][2]
Part 1: The Lithiation Route (DoM)
Method: n-BuLi / DMF
Status: Industry Standard (High Yield)[1][2]
This is the preferred method. The 2-methoxy group acts as a powerful Directed Metalation Group (DMG), guiding the lithium base to the C3 position (ortho to the methoxy, beta to the nitrogen).[2]
Troubleshooting Guide: Lithiation Anomalies
Symptom
Probable Cause
Mechanism
Corrective Action
Mixture of Isomers (C3 vs. C4/C6)
Loss of Kinetic Control
The C3 position is kinetically favored (between N and OMe).[1][2] However, C4 (ortho to 5-OMe) and C6 (alpha to N) are thermodynamically accessible if the temperature rises above -60°C.
Strict Temp Control: Maintain -78°C during n-BuLi addition.[1][2] Do not allow warming until after the DMF quench.
Low Yield / Wet Solid
Aggregate Formation
n-BuLi forms hexamers in pure hydrocarbons, reacting sluggishly.[1][2][3]
Add Ligand: Use TMEDA (1.1 eq) to de-aggregate n-BuLi, increasing the basicity and rate of C3-deprotonation.
Dimerization (Wurtz Coupling)
Oxidative Coupling
Lithiated species can couple with unreacted bromide (if using bromo-precursor) or undergo oxidative dimerization upon workup.[1][2][3]
Rapid Quench: Ensure DMF is dry and added rapidly. Quench the final mixture with saturated NH₄Cl cold.
Product is a Pyridone
Nucleophilic Attack
n-BuLi attacks the methyl group of the 2-OMe (SN2) instead of deprotonating the ring.
Base Selection: Switch to LDA or LiTMP . These bulky bases are non-nucleophilic and prevent alkyl attack on the methoxy group.
Visualizing the Regioselectivity Challenge
The following diagram maps the competition between the kinetic C3 product and thermodynamic side products.
Caption: Kinetic vs. Thermodynamic pathways in the lithiation of 2,5-dimethoxypyridine.
Part 2: The Vilsmeier-Haack Route
Method: POCl₃ / DMF
Status: Not Recommended (High Risk of Side Reactions)[1][2]
While standard for anisole, this method is problematic for 2,5-dimethoxypyridine.[3] The pyridine ring is less nucleophilic than benzene, requiring higher temperatures.[3] This triggers the primary killer of this reaction: O-Demethylation .
Troubleshooting Guide: Vilsmeier Failure Modes
Symptom
Probable Cause
Mechanism
Corrective Action
Black Tar / No Product
Polymerization
The Vilsmeier reagent (chloroiminium salt) is a potent electrophile.[1][2] At high temps (>80°C), it can cause polymerization of the electron-rich dimethoxy system.[1][2]
Limit Temp: Do not exceed 60-70°C . If no reaction occurs, switch to the Lithiation method.[3]
Product contains -OH
Ether Cleavage
POCl₃ generates Cl⁻, which attacks the methyl group of the 2-OMe (similar to BBr₃ mechanism) at high temperatures, converting it to a pyridone/phenol.[1]
Reduce Acid: Use POBr₃ (softer nucleophile) or strictly limit POCl₃ to 1.1 eq.[2][3] Avoid prolonged heating.[2]
Low Conversion
Pyridine Deactivation
The pyridine nitrogen can be protonated or complexed by POCl₃, rendering the ring highly electron-deficient and inert to EAS.[1]
Solvent Switch: Run the reaction in 1,2-dichloroethane (DCE) rather than neat DMF to mitigate salt formation effects.
Part 3: Validated Experimental Protocol (Lithiation)
Comins, D. L., & O’Connor, S. (1984).[1][2][3] Lithiation of Methoxypyridines: Directed Ortho Metalation Strategies.[2] Directed lithiation of 2-methoxypyridines occurs predominantly at the C3 position due to the coordination of lithium with the ring nitrogen and the methoxy oxygen.
Snieckus, V. (1990).[2][3] Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Comprehensive review establishing the hierarchy of directing groups, confirming OMe as a strong director in heteroaromatic systems.
Schlosser, M. (2005).[2][3] Organometallics in Synthesis: A Manual. Details the "Base-Modified" approach (using TMEDA) to prevent nucleophilic attack on the pyridine ring during lithiation.
Meth-Cohn, O., & Stanforth, S. P. (1991).[1][2][3] The Vilsmeier-Haack Reaction.[1][6][8][9][10] Discusses the limitations of Vilsmeier chemistry on electron-deficient heterocycles and the mechanism of ether cleavage (demethylation) by phosphoryl chloride.
Technical Support Center: Troubleshooting 3,6-Dimethoxypyridine-2-carbaldehyde Reactions
Introduction: Understanding Your Reagent Researchers often underestimate 3,6-Dimethoxypyridine-2-carbaldehyde . While it appears to be a standard heteroaromatic aldehyde, the specific substitution pattern at positions 3...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding Your Reagent
Researchers often underestimate 3,6-Dimethoxypyridine-2-carbaldehyde . While it appears to be a standard heteroaromatic aldehyde, the specific substitution pattern at positions 3 and 6 creates a unique "personality" defined by steric crowding and electronic shielding .
Unlike a simple pyridine-2-carboxaldehyde, where the electron-deficient ring activates the carbonyl toward nucleophilic attack, the methoxy groups in this molecule introduce two counter-active forces:
Electronic Donation: The methoxy groups (strong Electron Donating Groups) push electron density back into the ring, diminishing the electrophilicity of the aldehyde carbon.
The "Ortho-Effect" (Steric Hindrance): The 3-methoxy group sits directly adjacent to the carbonyl, acting as a "gatekeeper" that blocks bulky nucleophiles.
This guide addresses the four most common failure modes reported by our users.
Symptom: You are attempting a reductive amination or Wittig reaction.[1][2] TLC shows starting material (aldehyde) remaining even after 24 hours. No product forms, or yields are <20%.
The Cause:
The 3-methoxy group exerts significant steric hindrance. Standard protocols (e.g., mixing amine + aldehyde +
at Room Temp) often fail because the imine intermediate cannot form efficiently due to the physical block and reduced electrophilicity of the carbonyl.
Troubleshooting Protocol:
Parameter
Standard Protocol (Likely Failed)
Optimized Protocol (High Success)
Solvent
DCM or DCE
Toluene or THF (Anhydrous)
Additives
Acetic Acid (AcOH)
Titanium(IV) isopropoxide () or Molecular Sieves (4Å)
Temperature
Room Temperature
60°C - 80°C (for Imine formation)
Reducing Agent
Added at
Stepwise Addition: Form imine first, then cool and add reducing agent.
Step-by-Step Fix (The "Titanium Boost"):
Dehydration: Mix the aldehyde (1.0 eq) and amine (1.1 eq) in anhydrous THF.
Activation: Add
(1.5 - 2.0 eq). The Titanium acts as a Lewis acid to activate the carbonyl oxygen and a water scavenger.
Incubation: Stir at room temperature (or 50°C for bulky amines) for 6–12 hours. Monitor disappearance of aldehyde by TLC.
Reduction: Dilute with ethanol/methanol. Add
(2.0 eq) cautiously.
Quench: Quench with water/NaOH to precipitate Titanium salts, then filter over Celite.
Expert Insight: Do not use
in the presence of without a solvent switch, as the acetic acid can interfere. The stepwise method is the gold standard for hindered pyridine aldehydes [1].
Module 2: The "Disappearing" Aldehyde (Oxidation & Instability)
Symptom: The aldehyde bottle was opened a month ago. Now, the reaction yields are poor, and NMR shows a broad "hump" or carboxylic acid peaks (10-12 ppm range absent, new peaks >165 ppm).
The Cause:
Electron-rich aldehydes are prone to auto-oxidation . The 3,6-dimethoxy substitution makes the ring electron-rich, but the aldehyde proton is still susceptible to radical abstraction by atmospheric oxygen, converting it to 3,6-dimethoxypicolinic acid .
Validation & Purification Protocol:
The Bisulfite Test:
Dissolve 50 mg of your "suspect" aldehyde in 1 mL EtOH.
Add 1 mL saturated aqueous Sodium Bisulfite (
).
Result: A pure aldehyde will form a white precipitate (bisulfite adduct). Impurities (acids/dimers) will stay in solution.
Purification (If oxidized):
Do not distill (high boiling point + decomposition risk).
Column Chromatography: Rapid filtration through a short silica plug using 10% EtOAc/Hexane.
Symptom: You are trying to cross-couple a halide elsewhere on the molecule (or using this as a linker), but your Pd or Cu catalyst is dead. 0% conversion.
The Cause:Chelation Sequestration. The Pyridine Nitrogen (N1), the Aldehyde Oxygen, and the 3-Methoxy Oxygen form a potent tridentate or bidentate binding pocket. This pocket strips the metal from your ligand system, effectively poisoning the catalyst.
Visualizing the Trap:
Caption: The 3-OMe and Pyridine Nitrogen create a "pincer" that deactivates metal catalysts.
The Fix:
Protect the Aldehyde: Convert the aldehyde to an acetal (using ethylene glycol + pTsOH) before attempting any metal-catalyzed cross-coupling. The acetal is bulkier and removes the carbonyl oxygen from the chelation equation.
Module 4: Unexpected Demethylation
Symptom: You used a strong Lewis Acid (e.g.,
, ) to activate the aldehyde or remove a different protecting group, but you lost the 3-methoxy group (product mass is M-14).
The Cause:
Methoxy groups ortho to a coordinating nitrogen (or carbonyl) are highly susceptible to Lewis-acid assisted cleavage. The Lewis acid coordinates to the nitrogen/carbonyl, bringing it into perfect proximity to attack the methoxy oxygen.
Prevention:
Avoid:
, , or high-temp concentrated HBr.
Alternative: Use milder Lewis acids like
or (as mentioned in Module 1). If deprotection of other groups is needed, use hydrogenation () or fluoride sources (TBAF) if silyl groups are present.
Summary: Troubleshooting Logic Tree
Use this flowchart to diagnose your specific failure mode.
Caption: Decision matrix for diagnosing reaction failures with 3,6-dimethoxypyridine-2-carbaldehyde.
References
Reductive Amination Methodology: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link
Pyridine Ligand Chemistry: Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007).[3] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. Link
Steric Hindrance in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 5: Pyridines: Reactions and Synthesis). Link
General Reactivity of Methoxy-Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link
Technical Support Center: Catalytic Synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde
The following technical guide addresses the catalytic synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde , focusing on alternative, scalable catalytic routes that replace stoichiometric reagents like Manganese Dioxide ( )...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the catalytic synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde , focusing on alternative, scalable catalytic routes that replace stoichiometric reagents like Manganese Dioxide (
) or Selenium Dioxide ().
Case ID: PYR-ALD-36DM
Subject: Alternative Catalytic Routes & Troubleshooting
Assigned Specialist: Senior Application Scientist
Executive Summary & Strategic Analysis
The synthesis of 3,6-Dimethoxypyridine-2-carbaldehyde presents a unique "push-pull" challenge in catalysis. The electron-donating methoxy groups at positions 3 and 6 significantly increase the electron density of the pyridine ring, making it susceptible to electrophilic side reactions (e.g., chlorination) during standard oxidative protocols. Furthermore, the nitrogen atom and the 6-methoxy oxygen create a potential chelation pocket that can poison metal catalysts.
This guide details two alternative catalytic workflows designed to bypass these issues:
Aerobic Oxidative Dehydrogenation (Cu/TEMPO): For converting the alcohol precursor.
Reductive Carbonylation (Pd-Catalyzed): For converting the bromide precursor (skipping the alcohol).
Standard Swern or PCC oxidations are atom-inefficient and generate toxic byproducts. The "Green" standard—Anelli oxidation (TEMPO/Bleach)—is risky here because the electron-rich 3,6-dimethoxy ring is prone to electrophilic chlorination by hypochlorite (
).
The Solution: Cu(I)/TEMPO/Air
We recommend the Stahl Aerobic Oxidation protocol. It uses ambient air as the terminal oxidant and avoids halogenated oxidants entirely.
Experimental Protocol
Catalyst Loading: 5 mol%
/ 5 mol% (2,2'-bipyridine).
Co-Catalyst: 5 mol% TEMPO (or ABNO for sterically hindered substrates).
Co-Base: 10 mol% NMI (N-methylimidazole).
Solvent: Acetonitrile (
).
Step-by-Step:
Catalyst Prep: In a reaction vessel open to air, dissolve
( eq) and bipyridine ( eq) in . Stir for 5 mins until the solution turns deep red-brown (formation of the active Cu-ligand complex).
Substrate Addition: Add TEMPO (
eq), NMI ( eq), and the alcohol substrate ( eq).
Reaction: Stir vigorously at room temperature open to the atmosphere (or under a balloon of air).
Note: High stirring speed is critical to maintain oxygen saturation in the solvent.
Quench: Dilute with water and extract with EtOAc. The pyridine aldehyde is often acid-sensitive; avoid strong acid washes.
Mechanistic Insight (Visualized)
The bipyridine ligand is essential here. Without it, the pyridine substrate itself (specifically the N and 6-OMe) will coordinate to the Copper, forming a catalytically inactive "dead" complex.
Figure 1: Catalytic cycle for Cu/TEMPO oxidation. Note the "Inactive Trap" where the substrate can poison the catalyst if the bipyridine ligand is omitted.
If you lack the alcohol precursor, making it requires a reduction step. This route builds the aldehyde directly from the aryl bromide, saving one step.
The Solution: Pd-Catalyzed Formylation (Syngas-Free)
Using syngas (
) is hazardous. We recommend using Palladium Acetate with a silane or formate source as a hydride donor.
Experimental Protocol
Catalyst:
(2 mol%) + Xantphos (3 mol%).
CO Source: Phenyl formate or low-pressure CO balloon.
Hydride Source:
(Triethylsilane).
Base:
.
Step-by-Step:
Charge an autoclave or pressure tube with 2-bromo-3,6-dimethoxypyridine (
eq), , Xantphos, and .
Add dry DMF or Toluene.
Add
( eq).
Purge with CO and pressurize to 2 bar (or use a balloon). Heat to
for 12 hours.
Critical Workup: The initial product is often the silyl acetal. Treat the crude mixture with
(aq) for 30 mins to release the aldehyde.
Troubleshooting & FAQs
Data Comparison: Catalyst Selection Guide
Feature
Anelli (TEMPO/Bleach)
Stahl (Cu/TEMPO/Air)
Pd-Carbonylation
Precursor
Alcohol
Alcohol
Bromide
Reaction Time
< 1 hour
6-12 hours
12-24 hours
Risk Factor
Chlorination of ring
Catalyst poisoning
High Pressure/CO gas
Scalability
High (with pH control)
Medium (O2 mass transfer)
High
Yield (Est)
60-70%
85-95%
75-85%
Troubleshooting Decision Tree
User Question: "I am seeing low conversion with the Cu/TEMPO method. The solution stays green instead of turning brown/red."
Diagnosis: The catalyst is likely dying due to "disproportionation" or substrate poisoning. The green color indicates inactive Cu(II) species accumulating without turning over.
Figure 2: Troubleshooting logic for Cu/TEMPO aerobic oxidation failures.
FAQ: Specific Issues with 3,6-Dimethoxy Substitution
Q: Can I use the standard Anelli (Bleach) method if I don't have Copper catalysts?A: Yes, but you must modify it. The 3,6-dimethoxy ring is extremely electron-rich. Standard Anelli conditions (pH 8-9) will lead to chlorination at the 4 or 5 position.
Modification: Use a buffer at pH 6.5-7.0 (phosphate buffer). Do not use excess bleach. Add the bleach dropwise at
and quench immediately upon consumption of starting material. Alternatively, use (BAIB) as the stoichiometric oxidant with TEMPO to avoid chlorine entirely.
Q: My aldehyde product is degrading on the silica column.A: Pyridine aldehydes, especially electron-rich ones, can be unstable on acidic silica.
Fix: Pre-treat your silica gel with
(Triethylamine) in hexanes before loading the column. This neutralizes the acidic sites.
Q: Why not use
?A: You can, but quality is highly variable ("activated" vs. "dead"). It requires large excess (10-20 equivalents), generating massive solid waste. The Cu/TEMPO method is catalytic and far greener.
References
Stahl Aerobic Oxidation (Primary Protocol):
Hoover, J. M., & Stahl, S. S. (2011). Highly practical copper(I)/TEMPO catalyst system for chemoselective aerobic oxidation of primary alcohols.[1] Journal of the American Chemical Society.
[Link][2]
Anelli Oxidation (Context & Risks):
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes...[1][3] mediated by nitroxyl radicals.[4][5] The Journal of Organic Chemistry.
[Link]
Pd-Catalyzed Carbonylation (Alternative Route):
Beller, M., et al. (2025). Recent advances in palladium-catalyzed carbonylation reactions. (General reference for Pd-formylation mechanisms).
See also: Korsager, S., Taaning, R. H., & Skrydstrup, T. (2013). Palladium-catalyzed carbonylative formylation of aryl bromides. Journal of the American Chemical Society.
[Link][2]
TEMPO/BAIB (Chlorine-Free Alternative):
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[3] A very mild and chemoselective oxidation of alcohols to carbonyl compounds.[3] Organic Letters.
[Link][1]
reactivity comparison of 3,6-Dimethoxypyridine-2-carbaldehyde and benzaldehyde
Topic: Reactivity Comparison of 3,6-Dimethoxypyridine-2-carbaldehyde and Benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity Comparison of 3,6-Dimethoxypyridine-2-carbaldehyde and Benzaldehyde
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide analyzes the distinct reactivity profiles of 3,6-Dimethoxypyridine-2-carbaldehyde (3,6-DMP) and Benzaldehyde (PhCHO) . While Benzaldehyde serves as the standard electrophilic aromatic aldehyde, 3,6-DMP presents a complex "push-pull" electronic system. The electron-withdrawing nature of the pyridine nitrogen is significantly modulated by the strong electron-donating effects of the methoxy groups—specifically the steric and electronic influence of the C3-methoxy substituent ortho to the carbonyl.
Key Finding: Unlike unsubstituted pyridine-2-carbaldehyde, which is highly electrophilic, 3,6-DMP exhibits attenuated reactivity toward nucleophilic attack due to the ortho-effect (steric hindrance) and resonance donation. It requires more vigorous conditions for condensation reactions compared to Benzaldehyde.
Structural & Electronic Analysis
Electronic "Push-Pull" Dynamics
The reactivity difference lies in the competition between inductive withdrawal and resonance donation.
Benzaldehyde: The carbonyl carbon electrophilicity is moderated by the phenyl ring. The ring acts as a weak electron donor via resonance (+M) but is inductively withdrawing (-I) relative to an alkyl group. The net result is a moderately reactive electrophile.
3,6-Dimethoxypyridine-2-carbaldehyde:
Pyridine Nitrogen (N1): Strongly electron-withdrawing (-I, -M). In unsubstituted pyridine-2-carbaldehyde, this makes the carbonyl carbon highly positive and reactive.
3-Methoxy (C3): Located ortho to the carbonyl. It exerts a strong Electron Donating Group (EDG) effect (+M) directly onto the ring carbon adjacent to the carbonyl, reducing the positive charge density at the carbonyl carbon.
6-Methoxy (C6): Located ortho to the Nitrogen. It pushes electron density toward the nitrogen, reducing the nitrogen's ability to withdraw density from the rest of the ring.
The "Ortho-Effect" (Steric Hindrance)
This is the critical differentiator.
Benzaldehyde: The ortho positions contain Hydrogen atoms (Van der Waals radius ~1.2 Å), offering minimal steric blockade to incoming nucleophiles.
3,6-DMP: The C3 position contains a Methoxy group (Van der Waals radius ~3.8 Å for the group). This creates a significant "steric wall" protecting the carbonyl carbon, kinetically inhibiting attack by bulky nucleophiles (e.g., Grignard reagents, substituted amines).
Visualization of Electronic Effects
Figure 1: Comparative electronic and steric vectors. Note the 3-OMe group acting as both an electronic dampener and a physical shield.
Comparative Reactivity Data
The following table summarizes the performance of both aldehydes in standard transformations.
Reaction Type
Benzaldehyde (PhCHO)
3,6-Dimethoxypyridine-2-CHO
Mechanistic Insight
Condensation (Schiff Base)
Fast (RT, <1h)
Slow (Reflux, >4h)
3-OMe sterics hinder the nucleophilic attack of the amine.
Oxidation (to Acid)
High Susceptibility (Auto-oxidation)
Moderate Stability
Electron-rich pyridine ring stabilizes the aldehyde against auto-oxidation compared to PhCHO.
Nucleophilic Addition (Grignard)
High Yield (>90%)
Moderate Yield (60-75%)
Bulky Grignard reagents face repulsion from the 3-OMe group.
Metal Chelation
None
Strong (N,O-Bidentate)
The Pyridine N and Carbonyl O form stable 5-membered chelate rings with transition metals (Cu, Zn).
Physical State
Liquid (BP 178°C)
Solid (MP 68-72°C)
Crystal packing forces in 3,6-DMP are stronger due to dipole interactions.
Experimental Protocols
Protocol: Synthesis of Thiosemicarbazones (Condensation Benchmark)
This protocol validates the reactivity difference. Thiosemicarbazones are critical intermediates in medicinal chemistry (e.g., antifungal development).
Objective: Compare the reaction rate of Schiff base formation.
Quench: DMF (Dimethylformamide) as the formyl source.
Mechanism: The methoxy groups direct the lithiation to the C3 position (ortho-lithiation). However, since C3 and C5 are equivalent, lithiation occurs there. Crucial Note: To get the aldehyde at C2 (between N and OMe is difficult due to repulsion), the synthesis often starts from 3,6-dibromopyridine , followed by lithiation/exchange and formylation, or oxidative functionalization of a methyl group.
Mechanistic Pathway Visualization
Figure 2: Reaction pathway highlighting the high-energy transition state caused by the 3-methoxy steric barrier.
References
Alvarez, C. M., et al. (2007).[8] "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes." Dalton Transactions, 3546-3554.[8] Link
BenchChem. (2025).[3] "A Comparative Guide to the Reactivity of Substituted Benzaldehydes." BenchChem Technical Library. Link
Sigma-Aldrich. (2024). "Product Specification: 2,6-Dimethoxypyridine-3-carboxaldehyde." MilliporeSigma. Link
Gros, P., & Fort, Y. (2002). "Lithium-mediated functionalization of pyridines." Current Organic Chemistry. (Contextualizing DoM synthesis routes for methoxypyridines).
PubChem. (2025). "Compound Summary: 2,6-Dimethoxypyridine-3-carbaldehyde." National Library of Medicine. Link
A Comparative Guide to the Validation of 3,6-Dimethoxypyridine-2-carbaldehyde Purity by HPLC
For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the integrity of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the integrity of subsequent research and the safety of potential therapeutics are built. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for the purity validation of 3,6-Dimethoxypyridine-2-carbaldehyde, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices and present a self-validating protocol that ensures trustworthiness and scientific rigor.
The Critical Role of Purity for 3,6-Dimethoxypyridine-2-carbaldehyde
3,6-Dimethoxypyridine-2-carbaldehyde is a substituted pyridine derivative with functional groups—aldehyde and methoxy—that make it a versatile precursor in the synthesis of more complex molecules. The reactivity of the aldehyde group, in particular, is central to its utility in forming new carbon-carbon and carbon-nitrogen bonds.[1] However, the very reactivity that makes it valuable also renders it susceptible to degradation and the formation of impurities. Potential impurities could arise from the synthesis process (e.g., unreacted starting materials or byproducts of side reactions) or from degradation over time (e.g., oxidation of the aldehyde to a carboxylic acid or hydrolysis of the methoxy groups).[2]
An uncharacterized impurity profile can have significant downstream consequences, including:
Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, leading to inconsistent reaction times and yields.
Formation of Unwanted Byproducts: Reactive impurities can participate in side reactions, complicating purification and reducing the yield of the desired product.
Compromised Biological Activity: In a drug development context, even trace impurities can exhibit off-target biological activity or toxicity.
Therefore, a robust, validated analytical method for purity determination is not just a quality control measure but a critical component of risk management in research and development.
Comparative Analysis of Purity Determination Techniques
While several analytical techniques can be employed for purity assessment, they differ significantly in their resolution, sensitivity, and quantitative capabilities.
Technique
Principle
Advantages
Disadvantages
Suitability for 3,6-Dimethoxypyridine-2-carbaldehyde
Validated HPLC
Differential partitioning between a stationary and a mobile phase.
High resolution, high sensitivity, quantitative, suitable for non-volatile compounds, stability-indicating.
Higher cost of instrumentation, requires skilled operators.
Excellent: The gold standard for purity determination and impurity profiling.[3]
Thin-Layer Chromatography (TLC)
Differential adsorption on a thin layer of adsorbent.
Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.
Good for preliminary screening: Useful for quickly checking for the presence of major impurities.[2]
Gas Chromatography (GC)
Partitioning of volatile analytes between a stationary phase and a carrier gas.
High resolution for volatile compounds, high sensitivity.
Not suitable for non-volatile or thermally labile compounds without derivatization. 3,6-Dimethoxypyridine-2-carbaldehyde is a solid and may require derivatization.[4]
Poor to Moderate: Would likely require derivatization, adding complexity to the method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Provides detailed structural information, can be quantitative (qNMR).
Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret.
Excellent for structural confirmation and identification of impurities: A powerful complementary technique to HPLC.
Mass Spectrometry (MS)
Separation of ions based on their mass-to-charge ratio.
High sensitivity, provides molecular weight information.
Not inherently quantitative without coupling to a separation technique like HPLC or GC.
Excellent for impurity identification: Typically used in conjunction with HPLC (LC-MS).
As the table illustrates, a validated HPLC method offers the optimal combination of resolution, sensitivity, and quantitative accuracy for the routine purity control of 3,6-Dimethoxypyridine-2-carbaldehyde.
A Validated, Stability-Indicating HPLC Method for 3,6-Dimethoxypyridine-2-carbaldehyde
The following protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[5][6]
Instrumentation and Chromatographic Conditions
The choice of a reversed-phase C18 column is based on its versatility and excellent retention characteristics for moderately polar aromatic compounds like our target molecule. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from polar degradation products to less polar synthesis byproducts.
Parameter
Recommended Condition
Rationale
Column
Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Provides good retention and separation for polar aromatic compounds.
Mobile Phase A
0.1% Phosphoric Acid in Water
Provides good peak shape for basic compounds like pyridines and maintains a consistent pH.
Mobile Phase B
Acetonitrile
A common and effective organic modifier for reversed-phase chromatography.
A gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Detection
UV at ~280 nm (to be confirmed by UV scan)
Pyridine derivatives typically exhibit strong UV absorbance. The methoxy and aldehyde substituents are expected to red-shift the absorbance maximum of the pyridine ring.[7][8]
Injection Volume
10 µL
A standard injection volume to avoid column overloading.
Column Temperature
30 °C
To ensure reproducible retention times.
Validation Protocol
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5]
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
[5]
Protocol:
Prepare a stock solution of 3,6-Dimethoxypyridine-2-carbaldehyde (1 mg/mL).
Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
Inject each concentration in triplicate.
Plot the average peak area against concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
[5]
Protocol:
Prepare a sample matrix (placebo) without the analyte.
Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Analyze each level in triplicate.
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the signal-to-noise ratio):
Determine the concentration at which the analyte's signal-to-noise ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
Inject solutions at these concentrations six times and verify the signal-to-noise ratio.
Acceptance Criteria: The precision at the LOQ should have an RSD of ≤ 10%.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
Vary the following parameters one at a time:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Analyze a system suitability solution with each variation.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all variations.
Conclusion: The Imperative of a Validated HPLC Method
In the landscape of pharmaceutical research and development, the adoption of a fully validated, stability-indicating HPLC method for purity assessment of key intermediates like 3,6-Dimethoxypyridine-2-carbaldehyde is non-negotiable. While techniques like TLC offer a quick preliminary check, they lack the quantitative rigor and resolving power to ensure the level of quality demanded in this field. A validated HPLC method provides a high degree of confidence in the purity of the material, ensuring the reliability of subsequent synthetic steps and the integrity of the final product. The investment in developing and validating such a method is a critical step in ensuring data quality, regulatory compliance, and ultimately, patient safety.
References
Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]
USP-NF 〈621〉 Chromatography. (2023, November 1). Retrieved February 18, 2026, from [Link]
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, February 9). Retrieved February 18, 2026, from [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved February 18, 2026, from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved February 18, 2026, from [Link]
Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. (n.d.). Retrieved February 18, 2026, from [Link]
Photochemical and photocatalytic degradation of pyridine in the... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
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Microbial and Solar Photocatalytic Degradation of Pyridine - Engineered Science Publisher. (2023, October 5). Retrieved February 18, 2026, from [Link]
Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst - MDPI. (2025, August 13). Retrieved February 18, 2026, from [Link]
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Retrieved February 18, 2026, from [Link]
Oxidative Dearomatization of Pyridines - PMC - NIH. (n.d.). Retrieved February 18, 2026, from [Link]
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2 O3 as a Catalyst - Preprints.org. (2025, June 23). Retrieved February 18, 2026, from [Link]
Biodegradation of pyridine under UV irradiation | Request PDF - ResearchGate. (2025, August 9). Retrieved February 18, 2026, from [Link]
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]
Pyridine - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]
Nucleophilic Dearomatization of Activated Pyridines - MDPI. (2018, December 6). Retrieved February 18, 2026, from [Link]
Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. (2024, May 5). Retrieved February 18, 2026, from [Link]
UV-Vis Spectrum of Pyridine - SIELC Technologies. (n.d.). Retrieved February 18, 2026, from [Link]
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (n.d.). Retrieved February 18, 2026, from [Link]
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - Beilstein Journals. (2023, December 12). Retrieved February 18, 2026, from [Link]
A Comparative Guide to the X-ray Crystal Structure of 3,6-Dimethoxypyridine-2-carbaldehyde and Its Derivatives
This guide provides an in-depth analysis of the structural characteristics of 3,6-dimethoxypyridine-2-carbaldehyde derivatives. While a definitive crystal structure for the parent 3,6-dimethoxypyridine-2-carbaldehyde is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the structural characteristics of 3,6-dimethoxypyridine-2-carbaldehyde derivatives. While a definitive crystal structure for the parent 3,6-dimethoxypyridine-2-carbaldehyde is not publicly available, this document leverages high-quality crystallographic data from closely related analogs to provide a robust comparative analysis. By examining the influence of various functional groups on the pyridine-2-carbaldehyde scaffold, we can infer the likely conformational and packing behaviors of the target compound class, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.
Introduction: The Significance of the Pyridine-2-carbaldehyde Scaffold
Pyridine-2-carbaldehyde and its derivatives are fundamental building blocks in synthetic and medicinal chemistry. Their utility stems from the dual reactivity of the electrophilic aldehyde and the nucleophilic pyridine nitrogen, making them versatile precursors for a wide range of more complex molecules, including ligands for metal complexes and pharmacologically active agents.[1] The introduction of methoxy substituents, as in the case of 3,6-dimethoxypyridine-2-carbaldehyde, is of particular interest. Methoxy groups can significantly alter the electronic properties and conformational preferences of the molecule, influencing its reactivity, binding affinity to biological targets, and solid-state packing.
Understanding the three-dimensional structure through single-crystal X-ray diffraction is paramount. It provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and π-π stacking—that govern the crystal packing, which in turn influences physical properties like solubility and melting point.
This guide will first detail a robust, generalized protocol for the synthesis and crystallization of a representative derivative. Subsequently, it will delve into a comparative analysis of the crystal structures of selected pyridine-2-carbaldehyde analogs, providing a framework for predicting the structural behavior of 3,6-dimethoxypyridine-2-carbaldehyde derivatives.
Experimental Protocols: A Self-Validating Workflow
The following protocols are synthesized from established methodologies for pyridine-2-carbaldehyde derivatives and are designed to be a reliable starting point for the synthesis and crystallization of the title compounds.[2][3]
Synthesis of a Representative Derivative: Pyridine-2-carbaldehyde Thiosemicarbazone
Thiosemicarbazones are common derivatives of aldehydes that often yield high-quality crystals and exhibit interesting biological activities.[1] The following is a typical procedure.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of pyridine-2-carbaldehyde thiosemicarbazone.
Step-by-Step Protocol:
Reagent Preparation: In a 50 mL round-bottom flask, combine the substituted pyridine-2-carbaldehyde (0.5 mmol) and thiosemicarbazide (0.5 mmol).
Solvent Addition: Add 20 mL of ethanol to the flask. The choice of ethanol is critical as it effectively dissolves the reactants upon heating while allowing for the precipitation of the product upon cooling.
Reaction: Stir the mixture at 373 K (reflux) for 30 minutes. The elevated temperature provides the necessary activation energy for the condensation reaction between the aldehyde and the thiosemicarbazide.
Crystallization & Isolation: Allow the resulting mixture to cool to room temperature. The product will precipitate out of the solution. If necessary, the solution can be further cooled in an ice bath to maximize yield. The resulting crystalline solid is then collected by filtration, washed with a small amount of cold ethanol, and dried.[2]
Single Crystal Growth for X-ray Diffraction
The growth of diffraction-quality single crystals is often the most challenging step. The method of slow evaporation is a reliable technique.
Crystallization Protocol:
Solution Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like chloroform-methanol) to create a near-saturated solution. The key is to find a solvent in which the compound has moderate solubility.
Evaporation: Loosely cap the vial or beaker containing the solution and leave it in a vibration-free environment at a constant temperature. The slow evaporation of the solvent will gradually increase the concentration of the solute, leading to the formation of well-ordered crystals.
Crystal Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, they can be carefully harvested for X-ray diffraction analysis.
Comparative Structural Analysis
In the absence of the specific crystal structure for 3,6-dimethoxypyridine-2-carbaldehyde, we will analyze three representative structures of related compounds to draw meaningful comparisons.
Compound C: 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate[1] (as a proxy for a dimethoxy-substituted heterocyclic system)
Logical Relationship of Comparative Analysis
Caption: Inferring properties of the target molecule by comparing related crystal structures.
Molecular Conformation and Planarity
A key structural feature of pyridine-2-carbaldehyde derivatives is the orientation of the aldehyde (or its derivative) group relative to the pyridine ring. This is best described by the dihedral angle between the plane of the pyridine ring and the plane of the side chain.
In Compound A , the asymmetric unit contains two independent molecules with slightly different conformations. The dihedral angles between the pyridine ring and the thiosemicarbazone unit are 2.88(5)° and 6.30(5)°.[2] This indicates a nearly planar conformation, which allows for some degree of π-conjugation between the ring and the side chain.
In Compound B , the introduction of a methyl group at the 3-position of the pyridine ring results in a slightly larger twist, with a dihedral angle of 6.96(5)°.[3] This increased deviation from planarity is likely due to the steric hindrance introduced by the adjacent methyl group.
For 3,6-dimethoxypyridine-2-carbaldehyde , we can predict a similar, nearly planar conformation. The methoxy group at the 6-position is adjacent to the pyridine nitrogen, while the methoxy group at the 3-position is adjacent to the carbaldehyde group. The steric bulk of the 3-methoxy group would likely induce a non-planar arrangement, similar to or even greater than that observed in Compound B.
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in the crystal lattice is dictated by a variety of non-covalent interactions.
Hydrogen Bonding: In Compound A , intermolecular N—H···N and N—H···S hydrogen bonds link the molecules into layers.[2] In Compound B , the presence of a water molecule in the crystal lattice leads to a more complex hydrogen-bonding network, with N—H···O and O—H···N interactions forming supramolecular layers.[3]
π-π Stacking: While not explicitly detailed as the dominant interaction in the thiosemicarbazone derivatives, π-π stacking is a common feature in the packing of aromatic systems. In Compound C , π-stacking interactions between the pyrimidine rings are observed.[1]
Role of Methoxy Groups: In Compound C , the methoxy groups participate in the crystal packing through weak C-H···O interactions.[1] For 3,6-dimethoxypyridine-2-carbaldehyde, the oxygen atoms of the methoxy groups would be expected to act as hydrogen bond acceptors, participating in C-H···O interactions, which would significantly influence the overall crystal packing.
The interplay of these interactions determines the final crystal structure. The presence of strong hydrogen bond donors and acceptors, as in the thiosemicarbazone derivatives, often leads to well-defined layered structures. The introduction of methoxy groups provides additional sites for weaker C-H···O interactions, which can lead to more complex three-dimensional networks.
Tabulated Crystallographic Data
The following table summarizes key crystallographic data for the comparative compounds.
This guide provides a framework for understanding the structural chemistry of 3,6-dimethoxypyridine-2-carbaldehyde derivatives. Through a comparative analysis of related crystal structures, we can make several key predictions:
Conformation: The molecule is expected to be nearly planar, but the steric influence of the 3-methoxy group will likely cause a noticeable twist between the pyridine ring and the carbaldehyde side chain.
Intermolecular Interactions: The crystal packing will be governed by a combination of weak C-H···O hydrogen bonds involving the methoxy groups and the aldehyde oxygen, and potentially π-π stacking interactions between the pyridine rings. If derivatives with strong hydrogen bond donors/acceptors are synthesized (e.g., thiosemicarbazones, amides), these stronger interactions will likely dominate the crystal packing.
The experimental protocols provided offer a reliable starting point for the synthesis and crystallization of these compounds, enabling further empirical studies. The insights derived from this comparative approach underscore the importance of systematic structural analysis in predicting the properties of novel chemical entities, a cornerstone of modern drug development and materials science.
References
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Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. Available from: [Link]
Mautner, F. A., Gspan, C., Golič, L., & Gatterer, K. (2000). Synthesis and characterization of two pyridine-2-carboxaldehyde thiosemicarbazone complexes of manganese(II) and zinc(II). X-ray crystal structures of [Mn(C7H7N4S)2] and 2. Polyhedron, 19(11), 1259-1264.
Ahipa, T. N., & Adhikari, A. V. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018–5029. Available from: [Link]
Ramesh, G., Kumar, P. R., Suchethan, P. A., Foro, S., & Nagaraju, G. (2019). Synthesis, photophysical, electrochemical properties and crystal structures and Hirschfeld surface analysis of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines. Journal of Molecular Structure, 1193, 33-43. Available from: [Link]
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Ordon, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(5), 1718. Available from: [Link]
Mague, J. T., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1769. Available from: [Link]
Demircioğlu, Z., Yeşil, A. E., Altun, M., & Bal, Y. (2018). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. IUCrData, 3(12), x181699. Available from: [Link]
Zhang, Y., et al. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 4), 104–114. Available from: [Link]
Rasayan J. Chem. (2021). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3- ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 14(1), 325-332. Available from: [Link]
Pasker, B., Schill, H., & Jones, P. G. (2015). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. Molecules, 20(4), 6293-6308. Available from: [Link]
Acta Cryst. (2015). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C740. Available from: [Link]
Cambridge Crystallographic Data Centre. (n.d.). CSD Entry: RAHRAV. Retrieved February 19, 2026, from [Link]
A Comparative Guide to the Chemical Stability of 3,6-Dimethoxypyridine-2-carbaldehyde: An Assessment Under Acidic vs. Basic Conditions
For researchers, medicinal chemists, and drug development professionals, understanding the chemical stability of a lead compound is a cornerstone of preclinical development. A molecule's susceptibility to degradation und...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, understanding the chemical stability of a lead compound is a cornerstone of preclinical development. A molecule's susceptibility to degradation under various pH conditions can dictate its shelf-life, formulation strategy, and ultimately, its viability as a therapeutic agent. This guide provides an in-depth technical comparison of the stability of 3,6-dimethoxypyridine-2-carbaldehyde under both acidic and basic conditions, supported by established chemical principles and detailed experimental protocols for validation.
Introduction: The Imperative of Stability Profiling
3,6-Dimethoxypyridine-2-carbaldehyde is a substituted heterocyclic aldehyde, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] The molecule's unique arrangement of functional groups—a pyridine ring, an aldehyde, and two methoxy groups—presents a complex reactivity profile. Assessing its stability is not merely an academic exercise; it is a critical step in risk mitigation. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and significant delays in the development pipeline. This guide is designed to provide a framework for proactively assessing such risks.
Molecular Profile and Hypothesized Degradation Pathways
The stability of 3,6-dimethoxypyridine-2-carbaldehyde is intrinsically linked to its structure. Three key features govern its reactivity:
The Pyridine Nitrogen: As a basic center, the nitrogen atom is readily protonated under acidic conditions. This alters the electron distribution of the aromatic ring, potentially influencing the reactivity of its substituents.
The Methoxy Groups (-OCH₃): These electron-donating groups can be susceptible to acid-catalyzed hydrolysis, particularly under harsh conditions, to form the corresponding hydroxypyridines.[2][3]
The 2-Carbaldehyde Group (-CHO): The aldehyde is an electrophilic center. Crucially, it lacks an α-hydrogen, rendering it incapable of enolization. This structural feature makes it a prime candidate for the base-induced Cannizzaro reaction , a disproportionation reaction where two molecules of the aldehyde are converted into a primary alcohol and a carboxylic acid.[4][5]
Based on these features, we can postulate the dominant degradation pathways:
Under Acidic Conditions: The primary risk is likely the slow hydrolysis of the methoxy groups, catalyzed by the protonation of the pyridine ring.
Under Basic Conditions: The most probable and rapid degradation pathway is the Cannizzaro reaction, leading to the formation of (3,6-dimethoxypyridin-2-yl)methanol and 3,6-dimethoxypyridine-2-carboxylic acid.[6]
Experimental Design for Stability Assessment
To empirically test these hypotheses, a forced degradation study is the most effective approach. The objective is to expose the compound to stressed pH conditions and monitor its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] HPLC is the premier choice for its ability to separate and quantify the parent compound from its potential impurities and degradation products.[8]
Workflow for Stability Testing
The overall experimental process follows a logical sequence from sample preparation to data analysis.
The rapid degradation in base is characteristic of the Cannizzaro reaction.
[9]
Caption: The Cannizzaro reaction pathway under basic conditions.
Conclusion and Recommendations
This comparative guide demonstrates that 3,6-dimethoxypyridine-2-carbaldehyde exhibits significant pH-dependent stability.
Stability: The compound is relatively stable under neutral and acidic conditions.
Instability: It is highly susceptible to rapid degradation under basic conditions, primarily via the Cannizzaro reaction.
For researchers, scientists, and drug development professionals, these findings have critical implications:
Synthesis & Purification: Avoid basic conditions during reaction workups and purification (e.g., chromatography). Use of basic amines or strong bases for deprotonation steps should be carefully considered and likely performed at low temperatures.
Formulation: Aqueous formulations of any drug substance derived from this scaffold must be buffered to a neutral or slightly acidic pH to ensure adequate shelf-life.
Storage: The solid compound should be stored in a dry, neutral environment.
[10]
By understanding these stability characteristics early in the development process, researchers can make informed decisions to de-risk their projects and ensure the quality and integrity of their chemical entities. The protocols and principles outlined herein provide a robust framework for conducting such critical assessments.
A Senior Application Scientist's Guide to the Biological Screening of Novel Pyridine Derivatives
Foreword: The Rationale for This Guide The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic prop...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Rationale for This Guide
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and capacity for diverse chemical modifications make it a fertile ground for discovering novel therapeutic agents.[3] This guide focuses on establishing a robust biological screening cascade for compounds synthesized from 3,6-Dimethoxypyridine-2-carbaldehyde, a versatile starting material for generating a library of new chemical entities (NCEs).
Instead of a rigid, one-size-fits-all protocol, this document provides a logical framework for discovery, emphasizing the causality behind experimental choices. We will follow the journey of two hypothetical compounds, DMP-TSC (a thiosemicarbazone derivative) and DMP-CHL (a chalcone derivative) , from broad initial screens to more focused secondary assays, comparing their performance against established drugs at each stage.
The Screening Cascade: A Strategy for Efficient Discovery
A tiered or cascaded approach to screening is essential for efficiently managing resources. It allows for the rapid testing of a large number of compounds in primary assays, followed by more complex, mechanistically-focused secondary assays for the most promising "hits." This strategy ensures that the most resource-intensive experiments are reserved for compounds with the highest potential.
Caption: A logical workflow for the biological screening of a new compound library.
Part 1: Primary Screening - Casting a Wide Net
Based on the extensive literature on pyridine derivatives, three therapeutic areas present the most promising avenues for initial investigation: oncology, infectious diseases, and inflammation.[1][4][5]
Anticancer Activity: Cell Viability Screening
The antiproliferative potential of novel compounds is a primary indicator of anticancer activity. The MTT assay is a robust, colorimetric method for assessing cell viability.[6] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt (MTT) to a purple formazan product.[7]
A widely used chemotherapy agent, Doxorubicin serves as an excellent positive control for cytotoxicity assays. Some novel pyridine-urea derivatives have shown greater potency than Doxorubicin against breast cancer cell lines like MCF-7.[8]
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (DMP-TSC, DMP-CHL) and the positive control (Doxorubicin) in culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Senior Application Scientist's Note: The choice of cell line is critical. Using a panel of cell lines from different cancer types (e.g., lung, colon, breast) can reveal if a compound has broad-spectrum activity or is selective for a particular cancer.[2] It is also crucial to use serum-free or low-serum medium during the MTT incubation step, as serum components can interfere with the reduction of MTT and affect results.[6]
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[9] The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[10]
A broad-spectrum β-lactam antibiotic used as a positive control for susceptibility testing against various bacterial strains.
Inoculum Preparation: Suspend colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in sterile broth. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (DMP-TSC, DMP-CHL) and Ampicillin in a suitable broth (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
Controls: Include a positive control (inoculum without compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Senior Application Scientist's Note: The 0.5 McFarland standard is a critical reference point for standardizing the bacterial inoculum.[11] An inoculum that is too dense or too sparse can lead to erroneously high or low MIC values, respectively. Always perform quality control using reference strains with known MIC values to validate the assay.[11]
Chronic inflammation is implicated in numerous diseases.[12] Macrophages stimulated with lipopolysaccharide (LPS) produce pro-inflammatory mediators like nitric oxide (NO). The Griess assay can quantify nitrite, a stable product of NO, in the cell culture supernatant, making it an effective screen for anti-inflammatory potential.[13]
A potent non-steroidal anti-inflammatory drug (NSAID) that can be used as a positive control for its ability to suppress inflammatory responses.
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
Treatment: Pre-treat the cells with various concentrations of test compounds (DMP-TSC, DMP-CHL) and Indomethacin for 1-2 hours.
Stimulation: Induce inflammation by adding LPS (100 ng/mL) to all wells except the negative control.
Incubation: Incubate the plate for 24 hours at 37°C.
Nitrite Measurement: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
Absorbance Reading: After a short incubation in the dark, measure the absorbance at 540 nm.
Analysis: Calculate the amount of nitrite produced by comparing the absorbance to a standard curve of sodium nitrite. Determine the IC₅₀ for NO inhibition.
Senior Application Scientist's Note: It is crucial to run a parallel cytotoxicity assay (like the MTT assay) on the RAW 264.7 cells at the same compound concentrations. This ensures that the observed reduction in NO is due to a genuine anti-inflammatory effect and not simply because the compounds are killing the cells.[13]
Compound
NO Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7
DMP-TSC
>100
DMP-CHL
12.5
Indomethacin
~25
Part 2: Secondary Screening - From Hit to Lead
Based on our hypothetical primary screen, DMP-TSC emerged as a potent anticancer agent, while DMP-CHL showed promising anti-inflammatory activity. The next logical step is to investigate their potential mechanisms of action. Many pyridine derivatives exert their effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways.[14][15]
Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway by DMP-TSC.
A secondary screen could involve a panel of kinase inhibition assays. For DMP-TSC, which was active against cancer cells, screening against kinases involved in proliferation like EGFR, Raf, or PI3K would be a logical next step. For the anti-inflammatory compound DMP-CHL, screening against kinases like p38 MAP kinase or IKK, which are involved in the inflammatory response, would be appropriate.[14]
Conclusion
This guide outlines a systematic, evidence-based approach for the biological evaluation of novel compounds derived from 3,6-Dimethoxypyridine-2-carbaldehyde. By employing a tiered screening cascade, from broad primary assays to specific secondary screens, researchers can efficiently identify and characterize promising new therapeutic agents. The use of established protocols, appropriate controls, and logical data interpretation is paramount to ensuring the scientific integrity of the discovery process. The hypothetical data presented for DMP-TSC and DMP-CHL demonstrates how this comparative framework can be used to advance compounds from an initial library to potential lead candidates for further development.
References
M. A. A. B. Abdullah, A. A. M. Abdelgawad, A. A. M. El-Henawy, and O. M. A. El-Gawad, "Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review," Journal of the Indian Chemical Society, 2021.[1]
IJSAT, "Recent Advancements in Pyridine Derivatives as Anticancer Agents," International Journal of Science and Advanced Technology, 2025.[3]
A. M. M. E. Kamal, W. M. B. A. W. A. B. El-Gazzar, and H. H. A. M. Hassan, "Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation," Molecules, 2018.[8]
A. K. Singh, S. K. Singh, and S. K. Singh, "A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line," Journal of Drug Delivery and Therapeutics, 2023.[2]
S. M. W. and K. E. P. K. W. M. W. T. P. S. A. G., "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance," PMC, 2021.[11]
Qatar University, "Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents," Qatar University Digital Hub, N.A.
T. Horton, "MTT Cell Assay Protocol," Checkpoint Lab Protocols, 1994.[20]
BroadPharm, "Protocol for Cell Viability Assays," BroadPharm, 2022.[21]
University of Oxford, "New screening method finds novel approaches to combat antimicrobial resistant bacteria," University of Oxford News, 2025.[22]
S. H. Nile et al., "Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis," ResearchGate, 2025.[5]
M. A. T. et al., "Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay," ASM Journals, 2015.[23]
A. P. et al., "Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen," PMC, N.A.[12]
S. G. K. et al., "Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives," PMC, N.A.[24]
S. M. N. et al., "Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties," MDPI, 2025.[25]
Benchchem, "Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds," Benchchem, 2025.[26]
S. K. A. et al., "Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents," RSC Advances, 2023.[13]
M. D. C. et al., "Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of ," PubMed, 2001.[27]
IJSAT, "Biological Activity of Azo Compounds: A Comprehensive Review," International Journal of Science and Advanced Technology, 2025.[28]
I. Al-Qadi et al., "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds," BMC Chemistry, 2025.
M. D. C. et al., "Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)]2, [poly(dG-dC)]2, and calf thymus DNA," ResearchGate, 2025.[29]
PubMed, "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer," PubMed, 2024.[30]
Google Patents, "RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones," Google Patents, N.A.[31]
MDPI, "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C," MDPI, 2025.[32]
MDPI, "Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core," MDPI, 2022.[33]
MDPI, "Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones," MDPI, 2020.[34]
ResearchGate, "Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives," ResearchGate, 2020.[35]
Encyclopedia, "Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives," Encyclopedia, 2022.[14]
Benchchem, "Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles," Benchchem, 2025.[36]
ScienceDirect, "Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents," ScienceDirect, 2016.[15]
RSC Publishing, "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors," RSC Publishing, 2024.[37]
3,6-Dimethoxypyridine-2-carbaldehyde: Proper Disposal & Handling Guide
[1][2] Executive Summary & Chemical Identity Objective: Safe sequestration and destruction of 3,6-Dimethoxypyridine-2-carbaldehyde waste streams. Core Hazard: This compound combines the reactivity of an aldehyde with the...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identity
Objective: Safe sequestration and destruction of 3,6-Dimethoxypyridine-2-carbaldehyde waste streams.
Core Hazard: This compound combines the reactivity of an aldehyde with the biological activity of a substituted pyridine.[1] It is an irritant (Skin/Eye/Respiratory) and potentially harmful if swallowed .[1][2] It is prone to oxidation and can form exothermic complexes with strong acids.[1]
Chemical Profile
Property
Data
Chemical Name
3,6-Dimethoxypyridine-2-carbaldehyde
Formula
C₈H₉NO₃
Molecular Weight
167.16 g/mol
Physical State
Solid (typically pale yellow powder or low-melting solid)
Solubility
Soluble in organic solvents (DCM, Methanol, Ethyl Acetate); limited water solubility.[3][1][4]
To dispose of this chemical safely, you must understand its reactivity profile.[3][1] We do not merely "throw away" chemicals; we stabilize them for transport to the incinerator.[1]
A. The Aldehyde Risk (Oxidation & Polymerization)
The C-2 aldehyde group is susceptible to autoxidation, converting the compound into 3,6-dimethoxypyridine-2-carboxylic acid over time.[3][1] While the acid is stable, the transition can consume oxygen in sealed vessels.[3][1]
Operational Rule: Do not store waste in hermetically sealed containers for long periods without headspace; pressure buildup is a theoretical risk if peroxides form (though rare in this specific derivative).[1]
Incompatibility: Never mix with primary amines (e.g., benzylamine, aliphatic diamines) in the waste stream.[1] This forms Schiff bases, releasing water and heat, which can pressurize waste drums.[3][1]
Operational Rule: Do not pour this waste into "Acid Waste" carboys. Mixing with strong mineral acids (HCl, H₂SO₄) will result in immediate, exothermic protonation of the pyridine nitrogen.[1] This heat can volatilize other solvents in the waste container.[1]
Use this for rotary evaporator traps or reaction mixtures.[1]
Solvent Check: Ensure the carrier solvent is compatible with organic waste (e.g., Acetone, Ethyl Acetate, Methanol, DCM).[1]
Segregation: Pour into the Non-Halogenated Organic Waste carboy (unless DCM is used, then Halogenated).
pH Check: If the solution was part of an acidic workup, neutralize to pH 6-8 with Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or heating.[1]
Labeling: List "Pyridine derivatives" on the waste tag.
Emergency Procedures: Spills
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1] Use a simplified N95 or half-mask respirator if dust is generated.[3][1]
Step-by-Step Cleanup[1][2]
Isolate: Evacuate the immediate area (3-meter radius).[1]
Suppress: If solid powder, cover gently with paper towels dampened with acetone or ethanol to prevent dust aerosolization.[1] Do not sweep dry powder.[1]
Collect:
Solids: Scoop the damp material into a wide-mouth jar.
Liquids: Absorb with vermiculite or sand.[1][5] Do not use sawdust (combustible aldehyde risk).
Clean Surface: Wipe the surface with a 10% soap/water solution, followed by an ethanol wipe.[1]
Decontaminate: Place all wipes and gloves into the solid hazardous waste stream.[1]
Storage & Stability (Prevention)
To minimize waste generation, proper storage is critical.[1]
Atmosphere: Store under inert gas (Nitrogen/Argon).[1] The aldehyde oxidizes in air.[1]
Temperature: Refrigerate (2-8°C).
Segregation: Keep away from strong oxidizers (Peroxides, Permanganates) and strong bases.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763002 (Isomer Analog: 2,6-Dimethoxyisonicotinaldehyde).[1] Retrieved from [Link][3][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011. Section 6: Management of Waste. Retrieved from [Link]
Personal protective equipment for handling 3,6-Dimethoxypyridine-2-carbaldehyde
Topic: Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Summary: The "Unknown" Hazard Protocol Immediate Action Required: Treat 3,6-Dimethoxypyridine-2-carbaldehyde as a Category...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Audience: Researchers, scientists, and drug development professionals.[1]
Executive Safety Summary: The "Unknown" Hazard Protocol
Immediate Action Required: Treat 3,6-Dimethoxypyridine-2-carbaldehyde as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer .[1]
As a Senior Application Scientist, I must emphasize a critical operational reality: specific toxicological data for niche intermediates like 3,6-Dimethoxypyridine-2-carbaldehyde is often incomplete. Therefore, we do not rely on the absence of data as evidence of safety. We rely on Structure-Activity Relationship (SAR) analysis.[1]
The Pyridine Ring: Implicates potential systemic toxicity (hepatic/neurological) upon transdermal absorption.
The Aldehyde Moiety (C-2 position): High reactivity.[1] Aldehydes are known sensitizers and can cause cross-linking of proteins (fixation), leading to severe dermatitis or respiratory distress.
The Methoxy Groups (3,6-positions): Increase lipophilicity, potentially enhancing skin absorption rates compared to bare pyridine.[1]
Core Directive: Handle this compound using Universal Precautions for Potent Intermediates until specific LD50/LC50 data proves otherwise.
Risk Assessment & PPE Matrix
The following matrix synthesizes chemical resistance data with operational necessity.
Table 1: PPE Specifications & Rationale
Component
Recommended Specification
Scientific Rationale (The "Why")
Hand Protection
Double Nitrile Gloves (min 0.11 mm / 4-5 mil outer)
Permeation Dynamics: Aldehydes can permeate thin nitrile in <15 mins.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator. Latex is not recommended due to rapid degradation by organic intermediates.
Eye Protection
Chemical Splash Goggles (Indirect Venting)
Vapor/Dust Entry: Standard safety glasses allow vapor migration around the lens. Aldehydes are lachrymators; sealing the ocular environment is critical to prevent chemical conjunctivitis.
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Primary Containment: Engineering controls are superior to PPE. If handling powders >100mg outside a hood, a P100/N95 particulate respirator is mandatory to prevent alveolar deposition.
Body Defense
Lab Coat (Cotton/Poly) + Tyvek Sleeves
Wrist Gap Vulnerability: The gap between the glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap during weighing/dispensing.
Operational Protocol: A Self-Validating Workflow
This protocol uses "Checkpoints" to ensure safety logic is active before the chemical is touched.
Phase A: Preparation (The "Cold" Phase)
Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. Pass Criteria: No air leakage. (Micro-pinholes are invisible to the eye but disastrous for aldehyde handling).
Sash Verification: Confirm fume hood sash is at the "Working Height" marker. Verify magnehelic gauge reads within safe pressure differential.
Static Neutralization: If the substance is a solid, place an ionizing bar or anti-static gun near the balance. Reason: Methoxylated pyridines can be fluffy/static-prone; static discharge disperses dust into the breathing zone.[1]
Phase B: Active Handling (Synthesis/Weighing)
The "Dirty Hand/Clean Hand" Rule:
Dominant Hand (Dirty): Handles the spatula/pipette and chemical container.
Non-Dominant Hand (Clean): Touches only the balance door, notebook, or hood sash.
Logic: Prevents cross-contamination of "clean" lab surfaces (door handles, keyboards).
Solvent Choice: If dissolving, avoid chlorinated solvents (DCM) if possible, as they accelerate the permeation of pyridines through nitrile gloves. Use Ethyl Acetate or Methanol if chemistry permits.
Phase C: Decontamination & Doffing[1]
Solvent Wash: Rinse outer gloves with acetone inside the hood before removal if contact occurred.
The "Beak" Method: Pinch the outer glove at the palm, pull it off inside-out, and ball it into the remaining gloved hand.[1] Slide a finger under the second glove to peel it off over the first.
Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling spills or exposure. It is programmed to ensure you pause and assess before acting.
Figure 1: Decision Logic for Spill Response.[1] Note the prohibition of sweeping solids to prevent aerosolization.
Waste Management & Disposal
Disposal is the final step of the experiment. Improper disposal of reactive aldehydes can lead to "trash can fires" or EHS violations.
Classification: Segregate as "Hazardous Organic Waste - Toxic."
Incompatibility: Do NOT mix with oxidizing agents (e.g., Nitric Acid waste) or strong bases. Aldehydes can undergo exothermic polymerization or oxidation.
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the aldehyde is acidic due to degradation.
Quenching (Optional for large quantities): Small amounts of residue can be treated with a dilute sodium bisulfite solution to form the bisulfite adduct, reducing volatility before disposal (Consult your local EHS officer before chemical treatment of waste).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14273, Pyridine-2-carboxaldehyde (Structural Analog Safety Data).[1] Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridines and Aldehydes. Retrieved from [Link]